Fadrozole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVAQGKEOJTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102676-47-1 (Parent) | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020618 | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-31-3 | |
| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fadrozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fadrozole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FADROZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fadrozole Hydrochloride: A Technical Guide to its Aromatase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide provides an in-depth analysis of the core mechanism by which fadrozole inhibits aromatase. It details the biochemical interactions, summarizes quantitative efficacy data from in vitro and in vivo studies, outlines key experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine-related research.
Introduction
This compound (formerly CGS 16949A) is a third-generation non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent conditions, most notably breast cancer.[1][2] Its therapeutic effect is derived from its ability to specifically block the aromatase enzyme (cytochrome P450 19A1), thereby reducing the systemic and local production of estrogens.[3][4] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1] By inhibiting this crucial step, fadrozole effectively deprives hormone-receptor-positive cancer cells of the estrogenic stimulation required for their growth and proliferation.[1]
Core Mechanism of Aromatase Inhibition
Fadrozole functions as a competitive and reversible inhibitor of the aromatase enzyme.[5][6] Its mechanism of action is centered on its interaction with the cytochrome P450 heme moiety within the active site of the aromatase enzyme.[7]
-
Binding to the Heme Group: As a non-steroidal inhibitor, fadrozole's imidazole ring is thought to coordinate with the ferric iron atom of the heme group. This interaction prevents the binding of the natural androgen substrates and the subsequent electron transfer necessary for the aromatization reaction to occur.
-
Competitive Inhibition: Fadrozole competes with the endogenous substrates, androstenedione and testosterone, for binding to the active site of the aromatase enzyme. The affinity of fadrozole for the enzyme is significantly high, as indicated by its low nanomolar IC50 and Ki values.
-
Reversibility: The binding of fadrozole to the aromatase enzyme is reversible, meaning the inhibitor can dissociate from the enzyme, and enzymatic activity can be restored upon its removal.
The selectivity of fadrozole for aromatase over other cytochrome P450 enzymes is a critical aspect of its pharmacological profile. However, at higher concentrations, it has been shown to inhibit other steroidogenic enzymes, such as C11-hydroxylase and aldosterone synthase.[8][9]
Quantitative Data on Fadrozole's Efficacy
The potency of fadrozole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Aromatase by Fadrozole
| Parameter | Value | System/Assay | Reference |
| IC50 | 6.4 nM | Human placental and rat ovarian aromatase | [10][11] |
| IC50 | 4.5 nM | Not specified | [12][13] |
| IC50 | 0.03 µM | Estrogen production in hamster ovarian slices | [10][11] |
| Ki | 13.4 nmol/L | Estrone synthetic pathway (in vivo) | [14][15] |
| Ki | 23.7 nmol/L | Estradiol synthetic pathway (in vivo) | [14][15] |
Table 2: In Vivo Efficacy of Fadrozole
| Parameter | Value | Model/Study Population | Reference |
| ED50 | 0.03 mg/kg (oral) | Inhibition of androstenedione-induced uterine hypertrophy in immature female rats | [10][11] |
| Estrogen Suppression | >50% (estradiol), >80% (estrone) from baseline | Postmenopausal women with advanced breast cancer (long-term treatment) | [16] |
| Androstenedione to Estrone Conversion | 84% decrease | Postmenopausal women with metastatic breast cancer | [8][9] |
Table 3: Selectivity of Fadrozole for Aromatase
| Parameter | Value | System/Assay | Reference |
| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [10][11] |
Signaling Pathways and Logical Relationships
Estrogen Biosynthesis and Fadrozole's Point of Inhibition
The following diagram illustrates the final steps of the estrogen biosynthesis pathway and highlights the specific point of inhibition by fadrozole.
Caption: Inhibition of Estrogen Biosynthesis by Fadrozole.
Mechanism of Competitive Inhibition
This diagram depicts the competitive binding of fadrozole and the natural androgen substrate to the aromatase enzyme.
Caption: Competitive Inhibition of Aromatase by Fadrozole.
Experimental Protocols
In Vivo Aromatase Inhibition in Postmenopausal Women
This protocol is based on a phase I dose-ranging study to determine the in vivo inhibitory constant (Ki) of fadrozole.[14][15][17]
-
Patient Population: Postmenopausal women with metastatic breast cancer.
-
Study Design: Dose-ranging, with ascending doses of fadrozole (e.g., 0.3-8 mg twice daily) administered for a period of 2 weeks per dose level.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration to determine plasma concentrations of fadrozole.
-
Pharmacodynamic Assessment:
-
Isotopic Tracer Studies: Radiolabeled androgens (e.g., [3H]-androstenedione and [14C]-testosterone) are infused intravenously before and during fadrozole treatment.
-
Hormone Level Measurement: Blood samples are collected to measure the concentrations of androgens (androstenedione, testosterone) and estrogens (estrone, estradiol).
-
-
Data Analysis: The conversion ratio of androgens to estrogens is calculated. The in vivo Ki is determined by analyzing the relationship between the plasma concentration of fadrozole and the degree of inhibition of the androgen-to-estrogen conversion.
Experimental Workflow for In Vivo Aromatase Inhibition Assay
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Facebook [cancer.gov]
- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pure.psu.edu [pure.psu.edu]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Fadrozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor, is of significant interest in the research and development of treatments for estrogen-dependent cancers. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. It details established synthetic methodologies, purification protocols including recrystallization and chiral separation, and the underlying mechanism of action. Quantitative data is presented in structured tables for clarity, and experimental workflows are accompanied by detailed protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and processes, adhering to stringent design specifications for optimal readability and utility by researchers in the field.
Introduction
Fadrozole, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a second-generation aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in the management of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] this compound is the salt form of the active pharmaceutical ingredient, which exhibits favorable physicochemical properties for formulation.[3] The molecule possesses a chiral center, with the S-(-)-enantiomer being the pharmacologically active form.[4] Therefore, the synthesis and purification of enantiomerically pure this compound are of paramount importance. This guide will delve into the technical aspects of its chemical synthesis, purification, and chiral resolution.
Chemical Synthesis of Fadrozole
Several synthetic routes to Fadrozole have been reported in the literature. The following sections outline some of the key methodologies.
Synthesis Route Starting from 4-(2-Pyridyl)benzoic Acid Ethyl Ester
One of the prominent synthetic pathways commences with 4-(2-pyridyl)benzoic acid ethyl ester. This multi-step synthesis involves the formation of the key imidazo[1,5-a]pyridine ring system.[3]
Experimental Protocol:
A detailed experimental protocol for this synthesis is not fully available in the public domain. However, the general synthetic transformations are as follows:
-
Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized to the corresponding N-oxide.[3]
-
Cyanation: The N-oxide is then reacted to introduce a cyano group at the 6-position of the pyridine ring.[3]
-
Reduction: The cyano-pyridyl intermediate is subsequently reduced.[3]
-
Formylation and Cyclization: The reduced intermediate undergoes formylation followed by cyclization to construct the imidazo[1,5-a]pyridine core.
-
Formation of Hydrochloride Salt: The resulting Fadrozole free base is treated with hydrochloric acid to yield this compound.
Quantitative Data:
| Step | Intermediate/Product | Reagents and Conditions (General) | Yield (%) | Purity (%) | Reference |
| 1 | 4-(2-Pyridyl)benzoic acid ethyl ester N-oxide | Peracetic acid, 90°C | N/A | N/A | [3] |
| 2 | 4-(6-Cyano-2-pyridyl)benzoic acid ethyl ester | Dimethyl sulfate, Potassium cyanide | N/A | N/A | [3] |
| 3 | 4-[6-(Aminomethyl)-2-pyridyl]benzoic acid ethyl ester | H₂, Pd/C, Methanol | N/A | N/A | [3] |
| 4 | Fadrozole | Formic acid, POCl₃, Potassium tert-butoxide | N/A | N/A | [3] |
| 5 | This compound | Dry HCl in ethanol/ethyl acetate | N/A | N/A | [3] |
| N/A: Data not available in the searched literature. |
Synthesis Workflow:
References
- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LabXchange [labxchange.org]
- 3. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
- 4. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride: A Technical Guide to Understanding In Vitro and In Vivo Efficacy Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole hydrochloride is a potent and selective nonsteroidal aromatase inhibitor that has been investigated primarily for its therapeutic potential in estrogen-dependent breast cancer.[1][2][3] Aromatase is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] By inhibiting this enzyme, fadrozole effectively reduces circulating estrogen levels, thereby impeding the growth of hormone-sensitive tumors.[3] While fadrozole has demonstrated significant efficacy in both laboratory (in vitro) and living organism (in vivo) settings, notable differences in its performance between these two environments are frequently observed. This technical guide provides an in-depth analysis of these discrepancies, offering a comprehensive overview of the available data, detailed experimental protocols, and a discussion of the underlying mechanisms that contribute to these variations. Understanding these differences is crucial for the accurate interpretation of preclinical data and the strategic design of clinical trials.
Mechanism of Action
Fadrozole is a competitive inhibitor of the aromatase (cytochrome P450 19A1) enzyme.[4][5] It binds to the active site of the enzyme, preventing the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[3][6] This leads to a significant reduction in systemic estrogen levels, which is the primary mechanism behind its anti-tumor activity in estrogen receptor-positive (ER+) breast cancer.[2]
In Vitro Efficacy of this compound
The in vitro efficacy of fadrozole is typically evaluated by its ability to inhibit aromatase activity in various cell-based or cell-free assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify its potency.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | IC50 Value | Reference |
| Aromatase Activity Assay | Human Placental Microsomes | 6.4 nM | [7] |
| Aromatase Activity Assay | Not Specified | 4.5 nM | |
| Estrogen Production Assay | Hamster Ovarian Slices | 0.03 µM | [7] |
| Progesterone Production Assay | Hamster Ovarian Slices | 120 µM | [7] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol outlines a typical method for determining the IC50 of fadrozole in a cell-free system using human placental microsomes.
-
Preparation of Reagents:
-
Human placental microsomes (source of aromatase).
-
NADPH (cofactor).
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate).
-
This compound solutions of varying concentrations.
-
Phosphate buffer (pH 7.4).
-
Chloroform.
-
Dextran-coated charcoal.
-
-
Assay Procedure:
-
Pre-incubate the microsomal preparation with a range of fadrozole concentrations for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione and NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing the released ³H₂O as a product of aromatization) from the organic phase.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each fadrozole concentration relative to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the fadrozole concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.[1]
-
In Vivo Efficacy of this compound
The in vivo efficacy of fadrozole is assessed in animal models, typically xenografts of human breast cancer cells in immunocompromised mice, and in human clinical trials. Key endpoints include tumor growth inhibition and reduction in circulating estrogen levels.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Tumor Type/Cell Line | Fadrozole Dose | Key Findings | Reference |
| Sprague-Dawley Rats | DMBA-induced Mammary Tumors | 2 mg/kg/day (p.o.) | Significant reduction in tumor diameter and number. | [4] |
| Sprague-Dawley Rats | DMBA-induced Mammary Tumors (post-menopausal model) | 0.25 mg/kg twice daily (p.o.) | Counteracted androstenedione-induced tumor volume retention. | [4] |
| Female Sprague-Dawley Rats | Spontaneous Mammary Neoplasms | Not specified | Prevented the development of benign and malignant tumors. | [7] |
| Mice | Not specified | Not specified | Suppressed the production of 17β-estradiol. | [7] |
| Fathead Minnow | - | 50 µg/L in water | Significant inhibition of brain aromatase activity. | [8] |
Table 3: Clinical Efficacy of this compound in Breast Cancer Patients
| Study Phase | Patient Population | Fadrozole Dose | Key Findings | Reference |
| Phase I | Postmenopausal, advanced breast cancer | 2 mg twice daily | Continued estradiol suppression of >50% and estrone suppression of >80%. | [9] |
| Phase II | Postmenopausal, metastatic breast cancer (tamoxifen failure) | 0.5, 1.0, or 2.0 mg twice daily | Objective response rate of 17%. | [10] |
| Phase III | Postmenopausal, advanced breast cancer (first-line) | 1 mg twice daily | Similar response rates to tamoxifen (20% vs. 27%). | [11] |
Experimental Protocol: MCF-7 Xenograft Model for Aromatase Inhibitor Studies
This protocol describes the establishment and use of an estrogen-dependent MCF-7 human breast cancer xenograft model in nude mice to evaluate the in vivo efficacy of fadrozole.[12][13][14]
-
Animal Model:
-
Female, athymic nude mice (nu/nu), 6-8 weeks old.[14]
-
Ovariectomized to remove the primary source of endogenous estrogen.
-
-
Estrogen Supplementation:
-
Implant a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously one week prior to cell implantation to support initial tumor growth.[12]
-
-
Cell Culture and Implantation:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a mixture of media and Matrigel (1:1 ratio).
-
Inject 1-5 million cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[12][13]
-
-
Fadrozole Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer fadrozole orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, collect blood samples for analysis of circulating estrogen levels.
-
Excise tumors for histological and molecular analysis.
-
Discrepancies Between In Vitro and In Vivo Efficacy
The transition from a controlled in vitro environment to a complex in vivo system often reveals differences in a drug's efficacy. Several factors contribute to these discrepancies for fadrozole.
Pharmacokinetics and Metabolism
-
Absorption, Distribution, Metabolism, and Excretion (ADME): In vivo, fadrozole must be absorbed, distributed to the tumor tissue, and may be metabolized and excreted, all of which can affect its concentration at the target site.[15] In contrast, in vitro assays expose the enzyme or cells directly to a known concentration of the drug.
-
Metabolic Inactivation: Fadrozole, like other xenobiotics, can be metabolized by the liver and other tissues. While the metabolism of fadrozole is not as extensively studied as some other aromatase inhibitors, the general principles of drug metabolism can lead to a lower effective concentration in vivo compared to the nominal concentration used in vitro.[16][17]
Tumor Microenvironment
-
Cell-Cell and Cell-Matrix Interactions: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. These interactions can influence drug response in ways that are not recapitulated in simple 2D cell cultures.
-
Hypoxia and Nutrient Gradients: Solid tumors in vivo often have regions of hypoxia and variable nutrient supply, which can affect cell proliferation rates and drug sensitivity.
Mechanisms of Resistance
Both intrinsic and acquired resistance can limit the in vivo efficacy of fadrozole.
-
Estrogen Receptor (ER) Status: Tumors that are ER-negative will not respond to estrogen deprivation therapy.[18] Furthermore, mutations in the estrogen receptor gene (ESR1) can lead to ligand-independent activation of the receptor, rendering aromatase inhibitors ineffective.
-
Upregulation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative growth factor signaling pathways, such as the HER2 and MAPK pathways.[2][19] These pathways can stimulate cell proliferation independently of the estrogen receptor.
Visualizing the Core Concepts
Signaling Pathway of Fadrozole's Action
Caption: Mechanism of action of fadrozole in inhibiting estrogen-dependent tumor growth.
Experimental Workflow: From In Vitro to In Vivo
Caption: A typical preclinical workflow for evaluating aromatase inhibitors like fadrozole.
Factors Influencing In Vitro vs. In Vivo Efficacy
Caption: Key factors contributing to the differences between in vitro and in vivo efficacy.
Conclusion
This compound is a potent aromatase inhibitor with well-documented efficacy in both in vitro and in vivo settings. However, a direct extrapolation of in vitro potency to in vivo therapeutic effect is often confounded by a multitude of factors. Pharmacokinetics, metabolism, the complexity of the tumor microenvironment, and the development of resistance mechanisms all play crucial roles in modulating the in vivo response to fadrozole. A thorough understanding of these factors is essential for the rational design of preclinical studies and the successful clinical development of aromatase inhibitors and other targeted cancer therapies. This guide provides a foundational framework for researchers to navigate the complexities of translating in vitro data to in vivo outcomes for this compound.
References
- 1. Statistics [bio-protocol.org]
- 2. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of the aromatase inhibitor fadrozole in a short-term reproduction assay with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-line fadrozole HCI (CGS 16949A) versus tamoxifen in postmenopausal women with advanced breast cancer. Prospective randomised trial of the Swiss Group for Clinical Cancer Research SAKK 20/88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies [mdpi.com]
- 19. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fadrozole hydrochloride pharmacokinetics and half-life in rodents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fadrozole hydrochloride, a potent nonsteroidal aromatase inhibitor, has been a subject of interest in preclinical research, particularly in the context of estrogen-dependent pathologies. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its half-life in rodent models, is crucial for the design and interpretation of toxicological and efficacy studies. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in rats and available comparative data for other nonsteroidal aromatase inhibitors in mice. It includes detailed experimental protocols for common administration routes and visual representations of its mechanism of action to support researchers in their drug development endeavors.
Introduction
This compound competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens. This mechanism of action makes it a valuable tool in studying estrogen-deprived states and a potential therapeutic agent for estrogen-receptor-positive cancers and other estrogen-mediated conditions. This guide focuses on the pharmacokinetic parameters of fadrozole in commonly used preclinical rodent models.
Pharmacokinetics of this compound in Rats
Studies in Sprague-Dawley rats have provided detailed insights into the pharmacokinetic profile of this compound following oral administration.
Single-Dose Oral Administration
Following a single oral administration of 14C-labeled this compound to non-fasted female rats, the plasma radioactivity peaked at 2 hours. The plasma concentration of the unchanged drug reached its maximum (Cmax) at 30 minutes and then declined with a half-life of approximately 3.1 hours between 4 and 12 hours post-administration. In non-fasted male rats, the peak plasma concentration was observed at 2 hours, with a half-life of 8.2 hours between 4 and 24 hours.
Table 1: Single-Dose Pharmacokinetic Parameters of Fadrozole in Rats
| Parameter | Female Rats (Non-fasted, 1 mg/kg) | Male Rats (Non-fasted, 1 mg/kg) |
| Tmax (unchanged drug) | 30 minutes | 2 hours |
| Cmax (unchanged drug) | 269 ng eq./ml | 295 ng eq./ml |
| Half-life (t1/2) | 3.1 hours (4-12h) | 8.2 hours (4-24h) |
| AUC | Similar to intravenous administration | - |
Data compiled from a study on the disposition of this compound in rats.
Repeated-Dose Oral Administration
In a study involving repeated oral administration of 1 mg/kg daily for 21 days in non-fasted female rats, the plasma radioactivity reached a steady state after the 15th dose. The peak concentration (Cmax) after the 21st dose was 477 ng eq./ml. The decline in plasma radioactivity showed a biphasic pattern with a half-life of 10 hours between 4 and 24 hours and 65 hours between 48 and 168 hours.[1]
Table 2: Repeated-Dose Pharmacokinetic Parameters of Fadrozole in Female Rats
| Parameter | Value (after 21 days of 1 mg/kg/day) |
| Time to Steady State | After 15th dose |
| Cmax (radioactivity) | 477 ng eq./ml |
| Half-life (t1/2) | 10 hours (4-24h), 65 hours (48-168h) |
Data from a study on the disposition of this compound after repeated oral administration to rats.[1]
Distribution, Metabolism, and Excretion
Following oral administration in female rats, the majority of the radioactivity was excreted in the urine (89.3%) and a smaller portion in the feces (10.2%) within 168 hours. The highest concentrations of radioactivity were found in the adrenal gland, stomach, and liver.
Pharmacokinetics of Nonsteroidal Aromatase Inhibitors in Mice
Table 3: Pharmacokinetic Parameters of Letrozole and Anastrozole in Mice
| Compound | Dose and Route | Tmax | Cmax | Half-life (t1/2) |
| Letrozole | 8 mg/kg, intraperitoneal (single dose) | ~1 hour | ~1500 ng/ml (plasma) | ~3 hours |
| Anastrozole | - | - | - | ~50 hours (elimination half-life) |
Data for letrozole from a study in NSG mice. Data for anastrozole is a general elimination half-life and not from a specific murine study.
Experimental Protocols
Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering this compound via oral gavage to rats.
Materials:
-
This compound solution of desired concentration
-
Appropriately sized syringe (e.g., 1-3 ml)
-
Stainless steel, curved gavage needle with a ball tip (16-18 gauge for adult rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The recommended maximum volume for oral gavage in rats is 10 ml/kg.
-
Dosage Preparation: Prepare the this compound solution to the target concentration. Draw the calculated volume into the syringe.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger placed on either side of the mandible to control head movement. The body of the rat can be supported against the forearm.
-
Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the pharynx.
-
Passage into Esophagus: Allow the rat to swallow the needle. The needle should pass smoothly down the esophagus without resistance. If any resistance is met, or if the animal shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the technique.
-
Substance Administration: Once the needle is correctly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly administer the solution.
-
Withdrawal: Gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse effects for a short period.
Subcutaneous Infusion via Mini-Osmotic Pump in Rodents
This protocol describes the surgical implantation of a mini-osmotic pump for continuous subcutaneous delivery of this compound.
Materials:
-
Sterile mini-osmotic pump (e.g., Alzet®)
-
This compound solution, sterile-filtered
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Anesthetic and analgesic agents
-
Sterile drapes and gloves
-
Animal shaver
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the mini-osmotic pump with the sterile this compound solution. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration.
-
Animal Anesthesia and Preparation: Anesthetize the rodent using an appropriate anesthetic protocol. Once anesthetized, shave the fur from the dorsal mid-scapular region. Clean the surgical site with an antiseptic solution followed by 70% ethanol.
-
Surgical Incision: Using sterile instruments and aseptic technique, make a small incision (approximately 1 cm) in the skin at the prepared site.
-
Subcutaneous Pocket Formation: Insert a pair of blunt-ended forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Implantation: Insert the primed mini-osmotic pump into the subcutaneous pocket.
-
Wound Closure: Close the incision using sutures or wound clips.
-
Post-Operative Care: Administer analgesics as prescribed. Monitor the animal during recovery from anesthesia and regularly for the first few days post-surgery for any signs of infection, distress, or pump-related complications.
Signaling Pathway: Aromatase Inhibition by Fadrozole
Fadrozole, as a nonsteroidal aromatase inhibitor, functions by competitively binding to the heme group of the cytochrome P450 component of the aromatase enzyme. This action blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics of this compound in rodents, with a primary focus on data from rat studies. While specific pharmacokinetic parameters for fadrozole in mice remain to be fully elucidated, the provided information on other nonsteroidal aromatase inhibitors offers a valuable comparative baseline. The detailed experimental protocols and the visual representation of the signaling pathway are intended to assist researchers in designing and executing robust preclinical studies, ultimately contributing to a deeper understanding of the therapeutic potential of aromatase inhibitors.
References
An In-depth Technical Guide to the Molecular Structure of Fadrozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor. The document outlines its chemical properties, mechanism of action, and relevant experimental data to support further research and development.
Molecular Identity and Structure
This compound, known by the code CGS 16949A, is a synthetic, non-steroidal compound primarily used in the research and treatment of estrogen-dependent conditions, particularly breast cancer.[1] Its chemical and physical properties are summarized below.
Chemical and Physical Properties
The fundamental properties of this compound are detailed in Table 1. The molecule is a racemic mixture.[1]
| Property | Value | Citation(s) |
| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride | [2] |
| Synonyms | CGS 16949A, Afema | [1] |
| Chemical Formula | C₁₄H₁₃N₃·HCl | [1] |
| Molecular Weight | 259.73 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Stereochemistry | Racemic |
Core Structural Features
Fadrozole's structure is characterized by two main components:
-
A benzonitrile moiety : This cyanophenyl group plays a role in the molecule's interaction with the active site of its target enzyme.
-
A tetrahydroimidazo[1,5-a]pyridine system : This fused heterocyclic ring is a key feature for its biological activity. The imidazole component is crucial for its inhibitory mechanism.
The structure of the active (S)-enantiomer is depicted below.
Quantitative Structural Data
A comprehensive search of publicly available crystallographic databases and scientific literature was conducted. However, specific experimental data from X-ray crystallography detailing the precise bond lengths and angles for this compound were not found.
Mechanism of Action: Aromatase Inhibition
Fadrozole is a potent and highly selective inhibitor of the aromatase enzyme (cytochrome P450 19A1).[3] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens, specifically the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).
The inhibitory action is achieved through the imidazole nitrogen atom of Fadrozole, which reversibly binds to the ferric iron atom within the heme group of the cytochrome P450 subunit of the aromatase enzyme. This interaction blocks the enzyme's ability to bind its natural androgen substrates, thereby halting estrogen production. By reducing circulating estrogen levels, Fadrozole can slow the progression of estrogen-receptor-positive cancers.
Quantitative Activity Data
Fadrozole's potency as an aromatase inhibitor has been quantified in various studies. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy and selectivity.
| Parameter | Value | Citation(s) |
| IC₅₀ (Aromatase) | 6.4 nM | |
| IC₅₀ (Aromatase, human placental) | 5.0 nM | |
| IC₅₀ (Aromatase, rat ovarian) | 1.4 nM | [4] |
| IC₅₀ (Estrogen production, hamster ovary) | 0.03 µM | |
| IC₅₀ (Progesterone production) | 120 µM |
Experimental Protocols
Synthesis of this compound
The synthesis of radiolabeled [¹⁴C]-Fadrozole hydrochloride has been described for use in metabolic and pharmacokinetic studies. The general multi-step process is as follows:
-
Cyanation : 4-bromotoluene is reacted with [¹⁴C]-copper cyanide to produce [¹⁴C]-4-methylbenzonitrile.
-
Bromination : The methyl group of the resulting nitrile is brominated using N-bromosuccinimide (NBS) to yield a bromomethyl derivative.
-
Alkylation : The bromomethyl intermediate is used to N-alkylate an appropriate imidazole precursor which contains a 3-hydroxypropyl side chain.
-
Chlorination : The hydroxyl group on the side chain is converted to a chloride using thionyl chloride (SOCl₂).
-
Cyclization : The molecule undergoes intramolecular cyclization via treatment with a strong base, such as potassium tert-butoxide, to form the tetrahydroimidazo[1,5-a]pyridine ring system, yielding the Fadrozole free base.
-
Salt Formation : The free base is treated with hydrochloric acid (HCl) to form the final this compound salt.
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Fadrozole in various matrices. A general protocol for its determination in pharmaceutical dosage forms is outlined below.
Objective: To determine the concentration of Fadrozole in a bulk powder or tablet form.
Methodology:
-
Standard Preparation :
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Create a series of calibration standards (e.g., 2-20 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation :
-
Accurately weigh a portion of the powdered tablet or bulk drug.
-
Dissolve the powder in the same solvent used for the stock solution to achieve a theoretical concentration within the calibration range.
-
Sonicate and/or vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detector : UV-Vis detector set to a wavelength where Fadrozole has maximum absorbance (e.g., ~215-230 nm).
-
Temperature : Ambient.
-
-
Analysis :
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of Fadrozole in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
This compound remains a significant molecule for studying the effects of aromatase inhibition. Its well-defined chemical structure, potent inhibitory activity, and selective mechanism of action make it a valuable tool in both clinical and preclinical research for estrogen-dependent diseases. This guide provides core technical information to aid professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
Fadrozole Hydrochloride: A Deep Dive into its Impact on Estrogen Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride, a potent and selective non-steroidal aromatase inhibitor, has been a subject of significant interest in the field of oncology, particularly in the management of hormone-receptor-positive breast cancer. Its mechanism of action, centered on the targeted inhibition of estrogen biosynthesis, has positioned it as a key therapeutic agent. This technical guide provides an in-depth exploration of the effects of this compound on the estrogen biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.
Mechanism of Action: Targeting Aromatase
This compound exerts its therapeutic effect by specifically targeting and inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1] This enzyme catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. By competitively and reversibly binding to the heme group of the aromatase enzyme, fadrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen is crucial in halting the growth and proliferation of estrogen-dependent cancer cells.
Quantitative Analysis of Fadrozole's Efficacy
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of its inhibitory capabilities.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 4.5 nM | Human placental aromatase | |
| IC50 | 6.4 nM | Aromatase | |
| Ki | 13.4 nmol/L | Estrone synthetic pathway | |
| Ki | 23.7 nmol/L | Estradiol synthetic pathway |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dosage | Effect | Species/Population | Reference |
| ED50 | 0.03 mg/kg (oral) | Inhibition of androstenedione-induced uterine hypertrophy | Immature female rats | |
| Estrogen Suppression | 2 mg b.i.d. | >50% suppression of estradiol from baseline | Postmenopausal women with advanced breast cancer | [1][2] |
| Estrogen Suppression | 2 mg b.i.d. | >80% suppression of estrone from baseline | Postmenopausal women with advanced breast cancer | [1][2] |
Signaling Pathway: Estrogen Biosynthesis and Fadrozole Inhibition
The biosynthesis of estrogens is a multi-step process originating from cholesterol. The final critical step, the aromatization of androgens, is where fadrozole intervenes.
Caption: Estrogen biosynthesis pathway and the inhibitory action of Fadrozole.
Experimental Protocols
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This protocol outlines the methodology for determining the inhibitory potential of a compound on aromatase activity using human placental microsomes.
1. Materials:
-
Human placental microsomes[3]
-
[1β-³H]-Androstenedione (substrate)[4]
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[5]
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human placental microsomes in a microcentrifuge tube.[5]
-
Add the test compound at various concentrations. For the control, add the vehicle (e.g., DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.[4]
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Extract the tritiated water (³H₂O) formed during the aromatization reaction by chloroform extraction.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.[4]
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Aromatase Inhibition Assay using Recombinant Human Aromatase (Fluorometric)
This high-throughput screening assay utilizes a fluorogenic substrate and recombinant human aromatase.
1. Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH regenerating system
-
Aromatase assay buffer
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Letrozole)
-
96-well microplate (white, flat-bottom)
-
Fluorescence microplate reader
2. Procedure:
-
Reconstitute the recombinant human aromatase, NADPH generating system, and substrate according to the manufacturer's instructions.
-
In a 96-well plate, add the aromatase assay buffer, recombinant aromatase, and the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.
-
Pre-incubate the plate for at least 10 minutes at 37°C.
-
Prepare a substrate/NADP+ mixture.
-
Initiate the reaction by adding the substrate/NADP+ mixture to each well.
-
Immediately start measuring the fluorescence intensity (e.g., Ex/Em = 488/527 nm) at regular intervals for a specified duration.
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a potential aromatase inhibitor.
Caption: A typical experimental workflow for aromatase inhibitor evaluation.
Conclusion
This compound serves as a powerful tool in the arsenal against estrogen-dependent breast cancer. Its well-defined mechanism of action, potent inhibitory effects on aromatase, and the resulting suppression of estrogen biosynthesis underscore its clinical significance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of aromatase inhibitors. The continued investigation into the nuances of its interaction with the estrogen biosynthesis pathway will undoubtedly pave the way for the development of even more effective and targeted cancer therapies.
References
- 1. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fadrozole hydrochloride solubility in DMSO and preparation of stock solutions
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor used in research to study estrogen-dependent processes and as a potential therapeutic agent.[1][2][3] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and a comprehensive protocol for the preparation of stock solutions for experimental use.
Introduction to this compound
This compound (also known as CGS 16949A) is a competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] By blocking this final step in estrogen biosynthesis, fadrozole effectively reduces circulating estrogen levels.[1][4] This property makes it a valuable tool in studying the role of estrogens in various physiological and pathological processes, including hormone-receptor-positive breast cancer.[1][5]
Solubility Data
The solubility of this compound in DMSO can vary, and it is advisable to consult the manufacturer's product data sheet. However, a summary of publicly available solubility data is presented in Table 1. The variability in reported solubility may be due to factors such as the purity of the compound, the water content of the DMSO, and the methods used for dissolution. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent | Source |
| 10 mg/mL | ~38.5 mM | Cayman Chemical[7][8], GlpBio[9] |
| >20 mg/mL | >77 mM | Sigma-Aldrich |
| 45 mg/mL | ~173.27 mM | Unnamed Source[6] |
| 100 mg/mL | ~385.02 mM | TargetMol[10] |
Note: The molecular weight of this compound is approximately 259.7 g/mol .
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted based on the specific requirements of the experiment and the solubility data from the specific batch of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution:
-
Add the weighed this compound to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[10] This can help to break up any small aggregates and enhance solubility.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution may be saturated. In this case, it can be filtered through a 0.22 µm syringe filter to remove undissolved compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[10][11] Consult the manufacturer's recommendations for specific storage durations, which can range from 1 month at -20°C to 1 year or more at -80°C.[10][11]
-
Preparation of Working Solutions
For most in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[11]
Procedure for Dilution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions in sterile culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mg/mL (~38.5 mM) stock solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 38.5 mM stock solution to 384 µL of culture medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to obtain the final 10 µM working solution.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Visualizations
Signaling Pathway of Fadrozole Action
Fadrozole acts by inhibiting the aromatase enzyme, which is a key component of the steroidogenesis pathway. This inhibition leads to a reduction in the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone).
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for Fadrozole stock solution preparation.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fadrozole (hydrochloride) | CAS 102676-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. targetmol.com [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Aromatase Inhibition Assay using Fadrozole Hydrochloride in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. Its inhibition is a key therapeutic strategy in estrogen-receptor-positive breast cancer. Fadrozole hydrochloride is a potent and selective, non-steroidal aromatase inhibitor that has been instrumental in both research and clinical settings.[1][2][3] This document provides detailed application notes and protocols for conducting in vitro aromatase inhibition assays using this compound.
This compound acts as a competitive inhibitor of aromatase, binding reversibly to the enzyme's active site and preventing the aromatization of androgens like testosterone and androstenedione into estradiol and estrone, respectively.[1][4] Understanding its inhibitory potential through robust in vitro assays is crucial for drug screening and development.
Data Presentation
The inhibitory activity of this compound against aromatase is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for Fadrozole and other commonly used aromatase inhibitors in various in vitro systems.
| Inhibitor | Assay System | IC50 Value | Reference |
| This compound | Human Placental Microsomes | 6.4 nM | [2] |
| This compound | Hamster Ovarian Slices | 30 nM | [2] |
| Letrozole | Recombinant Human Aromatase | 7.27 nM | [5] |
| Anastrozole | Not Specified | ~15 nM | |
| Exemestane | Not Specified | ~30 nM | |
| Aminoglutethimide | Human Placental Microsomes | ~2.5 µM |
Signaling Pathway
The following diagram illustrates the role of aromatase in estrogen biosynthesis and the inhibitory action of Fadrozole.
Caption: Aromatase catalyzes the conversion of androgens to estrogens, a process inhibited by Fadrozole.
Experimental Protocols
Two primary types of in vitro assays are commonly employed to assess aromatase inhibition: cell-free assays using recombinant enzyme or microsomal preparations, and cell-based assays.
Protocol 1: Cell-Free Fluorometric Aromatase Inhibition Assay
This protocol outlines the determination of aromatase inhibition using a fluorometric method with recombinant human aromatase.
Workflow Diagram:
Caption: Workflow for the cell-free fluorometric aromatase inhibition assay.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
NADPH Generating System (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic Aromatase Substrate (e.g., dibenzylfluorescein)
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Aromatase Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to achieve final assay concentrations ranging from picomolar to micromolar.
-
Reconstitute the recombinant human aromatase and NADPH generating system according to the manufacturer's instructions. Keep on ice.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the reconstituted recombinant human aromatase solution to each well.
-
Add 10 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Add 10 µL of the NADPH generating system to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow Fadrozole to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 30 µL of the fluorogenic substrate solution to each well.
-
-
Detection and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 488 nm and an emission wavelength of 527 nm.[6]
-
The rate of the reaction (slope of the fluorescence versus time curve) is proportional to the aromatase activity.
-
Calculate the percentage of inhibition for each Fadrozole concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Protocol 2: Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells
This protocol describes an indirect method to measure aromatase inhibition by assessing the proliferation of estrogen-dependent breast cancer cells (MCF-7) stably transfected with the aromatase gene (MCF-7aro).
Workflow Diagram:
Caption: Workflow for the cell-based aromatase inhibition assay using MCF-7aro cells.
Materials:
-
MCF-7aro (MCF-7 cells stably expressing aromatase) cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium supplemented with charcoal-stripped FBS (CS-FBS)
-
Testosterone
-
This compound
-
Cell viability assay reagent (e.g., MTT, MTS)
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7aro cells in standard growth medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-48 hours.[8]
-
-
Treatment:
-
After cell attachment, replace the growth medium with phenol red-free medium containing CS-FBS and a fixed concentration of testosterone (e.g., 10 nM) to serve as the substrate for aromatase.
-
Add serial dilutions of this compound to the wells. Include appropriate controls (no testosterone, testosterone with vehicle).
-
Incubate the plate for 5-7 days to allow for cell proliferation in response to the endogenously produced estrogen.
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
The signal from the viability assay is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of proliferation for each Fadrozole concentration relative to the testosterone-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
The provided protocols offer robust methods for the in vitro evaluation of this compound as an aromatase inhibitor. The choice between a cell-free and a cell-based assay will depend on the specific research question. Cell-free assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability. For accurate and reproducible results, it is essential to carefully optimize assay conditions and include appropriate controls.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular Docking of Aromatase Inhibitors [mdpi.com]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Statistics [bio-protocol.org]
- 8. turkjps.org [turkjps.org]
Fadrozole Hydrochloride: Application Notes and Protocols for In Vivo Studies of Hormone-Dependent Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Aromatase catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1] By blocking this conversion, fadrozole effectively reduces circulating estrogen levels, making it a valuable tool for studying the growth of estrogen-dependent tumors in vivo.[1][3] These application notes provide detailed protocols for the use of this compound in preclinical animal models of hormone-dependent cancer, with a focus on breast cancer.
Mechanism of Action
This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby inhibiting its function. This leads to a significant reduction in plasma and tissue estrogen levels, which in turn inhibits the proliferation of estrogen receptor-positive (ER+) cancer cells.[1][3] The growth of these tumors is dependent on estrogen for cell cycle progression. By depriving the tumor of its growth stimulus, fadrozole can lead to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound Action.
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound in rodent models of hormone-dependent breast cancer.
Table 1: Efficacy of Fadrozole in DMBA-Induced Rat Mammary Tumor Model
| Animal Model | Treatment Group (Oral Gavage) | Dosage (mg/kg) | Dosing Schedule | Outcome |
| Female Sprague-Dawley Rats | Fadrozole HCl | 0.5 | Once daily | More effective than 14 mg/kg once every 7 days in reducing tumor growth. |
| Female Sprague-Dawley Rats | Fadrozole HCl | 2 | Once daily | Significant reduction in tumor diameter and number. |
| Female Sprague-Dawley Rats | Fadrozole HCl | 0.25 | Twice daily | Counteracted androstenedione-induced tumor volume retention in an ovariectomized post-menopausal model. |
Data synthesized from Tanaka et al., 1994.
Table 2: General Dosage and Efficacy in Rodent Models
| Animal Model | Fadrozole HCl Dosage (Oral) | Efficacy Endpoint | Observed Effect |
| Immature Female Rats | 0.03 mg/kg (ED50) | Inhibition of androstenedione-induced uterine hypertrophy | 50% effective dose for inhibiting uterine growth.[2] |
| Female Sprague-Dawley Rats | 0.05, 0.25, or 1.25 mg/kg daily for 2 years | Prevention of spontaneous mammary neoplasms | Prevents the development of benign and malignant spontaneous mammary tumors.[2] |
| Male and Female Mice | 20 mg/kg (sub-dermal pellets) | Suppression of 17β-estradiol | 70% reduction in parasite burden in a cysticercosis model, associated with estradiol suppression.[2] |
Experimental Protocols
Protocol 1: Fadrozole Efficacy Study in a DMBA-Induced Rat Mammary Tumor Model
This protocol is adapted from studies on chemically induced mammary tumors in rats.
1. Animal Model and Tumor Induction:
-
Animal Strain: Female Sprague-Dawley rats, 50-55 days old.
-
Tumor Induction: Administer 7,12-dimethylbenz(a)anthracene (DMBA) via oral gavage at a dose of 20 mg/kg in a suitable vehicle (e.g., corn oil).
-
Tumor Monitoring: Palpate the mammary region weekly to monitor for tumor development. Begin treatment when tumors are palpable and have reached a predetermined size (e.g., 10-15 mm in diameter).
2. This compound Preparation and Administration:
-
Vehicle Preparation: A common vehicle for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for a simpler formulation, this compound can be dissolved in purified water.
-
Drug Preparation:
-
Weigh the required amount of this compound powder.
-
If using the mixed vehicle, first dissolve the fadrozole in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, vortexing between each addition to ensure a homogenous solution.
-
If using water, dissolve the fadrozole directly in purified water. Gentle heating or sonication may be required to aid dissolution.
-
Prepare the dosing solutions fresh daily.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage once or twice daily at the desired dosage (e.g., 0.5 mg/kg, 2 mg/kg).
-
The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
-
3. Data Collection and Analysis:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples for measurement of plasma estrogen levels via ELISA or LC-MS/MS.
Protocol 2: Fadrozole Efficacy Study in an MCF-7 Xenograft Mouse Model
This protocol describes the use of fadrozole in an estrogen-dependent human breast cancer xenograft model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female athymic nude or SCID mice, 6-8 weeks old.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
Estrogen Supplementation: Since MCF-7 cells require estrogen for growth, supplement the mice with 17β-estradiol. This can be achieved through subcutaneous implantation of slow-release pellets (e.g., 0.72 mg/pellet, 60-day release) or daily subcutaneous injections of estradiol.
-
Tumor Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach an average volume of 100-150 mm³.
2. This compound Preparation and Administration:
-
Follow the drug preparation steps outlined in Protocol 1. A suitable oral gavage vehicle for mice is 10% DMSO and 90% corn oil.
-
Administer this compound orally once daily at a dosage of 1-10 mg/kg. The optimal dose should be determined in a pilot study.
3. Data Collection and Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
At necropsy, collect tumors for weight measurement and downstream analysis.
-
Collect blood for hormone level analysis.
Visualizations
Caption: General experimental workflow for in vivo fadrozole studies.
Caption: Logical workflow for planning and executing in vivo fadrozole research.
References
Application Notes and Protocols: Investigating the Role of Estrogen in Neurodevelopment Using Fadrozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen is a critical signaling molecule in the central nervous system, playing a pivotal role in neurodevelopment, synaptic plasticity, and neuroprotection. The local synthesis of estrogen in the brain, termed neuroestrogen, is catalyzed by the enzyme aromatase. To elucidate the specific functions of brain-derived estrogen, researchers often employ aromatase inhibitors to block its production. Fadrozole hydrochloride is a potent, selective, and non-steroidal competitive inhibitor of aromatase, making it an invaluable tool for investigating the neurodevelopmental roles of estrogen.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neurodevelopmental research.
Mechanism of Action
This compound competitively binds to the active site of the aromatase enzyme (cytochrome P450 family 19).[2][3] This reversible binding blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[2] By inhibiting aromatase, Fadrozole effectively reduces local estrogen levels in the brain, allowing for the study of estrogen-dependent neurodevelopmental processes.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on aromatase activity and subsequent neurodevelopmental parameters.
Table 1: In Vitro Inhibition of Aromatase Activity by this compound
| Cell/Tissue Type | Substrate | Fadrozole Concentration | % Inhibition of Aromatase Activity | Reference |
| Zebra Finch Telencephalon Cultures | Testosterone | 10 nM | ~50% | [5] |
| Zebra Finch Telencephalon Cultures | Testosterone | 100 nM | ~90% | [5] |
| Human Placental Microsomes | Androstenedione | 30.4 nM (IC50) | 50% | [6] |
| JEG-3 Choriocarcinoma Cells | Not Specified | Potent competitive inhibitor | Sustained inhibition | [3] |
Table 2: In Vivo Effects of this compound Administration
| Animal Model | Dosage and Administration | Duration | Tissue | Effect | Reference |
| Fathead Minnow | 2-50 µg/L in water | 21 days | Brain | Concentration-dependent inhibition of aromatase activity | [7][8] |
| Fathead Minnow (Female) | 50 µg/L in water | 2 hours | Ovary | Significant reduction in ex vivo E2 production | [1] |
| Fathead Minnow (Female) | 5 or 50 µg/L in water | 4 hours | Plasma | Significant reduction in E2 concentrations | [1] |
| Zebra Finch (4-6 day old) | Intramuscular injection | Single dose | Telencephalon | Highly effective reduction in aromatase activity | [5] |
| Rat (Male) | Intracerebroventricular infusion | Continuous | Brain | Inhibition of aromatase activity | [9] |
| Mouse (Female) | Not Specified | 10-15 days | Hippocampus | Impaired learning and memory (with letrozole/anastrozole) | [10] |
Experimental Protocols
In Vitro Neural Cell Culture Treatment
This protocol describes the treatment of primary neural cell cultures or neuronal cell lines with this compound to assess its impact on neurodevelopmental processes like neurite outgrowth or synaptogenesis.
Materials:
-
This compound
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
Protocol:
-
Prepare Fadrozole Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Plating: Plate primary neurons or neuronal cell lines at the desired density in appropriate culture vessels. Allow cells to adhere and stabilize for 24-48 hours.
-
Treatment Preparation: Dilute the Fadrozole stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest Fadrozole dose).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the Fadrozole-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be fixed for immunocytochemistry to analyze neuronal morphology (e.g., neurite length, branching, spine density) or lysed for biochemical assays (e.g., Western blotting for signaling proteins).
In Vivo Administration in Rodent Models
This protocol outlines the systemic administration of this compound to rodents to study its effects on brain development and behavior.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Vehicle (e.g., saline, or saline with a small percentage of DMSO if needed for solubility)
-
Rodent model (e.g., mice or rats of a specific age)
-
Administration equipment (e.g., oral gavage needles, subcutaneous or intraperitoneal injection supplies)
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fadrozole Solution Preparation: Prepare the Fadrozole solution for injection or oral gavage by dissolving it in the chosen vehicle at the desired concentration. Ensure complete dissolution.
-
Administration: Administer Fadrozole or vehicle control to the animals according to the experimental design (e.g., daily subcutaneous injections, oral gavage). Dosage will depend on the specific research question and animal model.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Behavioral Testing: At the end of the treatment period, conduct behavioral assays to assess learning, memory, anxiety, or other relevant behaviors.[10][11][12]
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis (e.g., aromatase activity assay, immunohistochemistry, Western blotting).
Aromatase Activity Assay in Brain Tissue
This protocol is for measuring the enzymatic activity of aromatase in brain homogenates, adapted from the tritiated water release assay.[6]
Materials:
-
Brain tissue (e.g., hippocampus, hypothalamus)
-
[1β-³H]-Androstenedione (substrate)
-
Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)
-
NADPH (cofactor)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Protocol:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the brain homogenate, NADPH, and [1β-³H]-Androstenedione. For inhibitor studies, pre-incubate the homogenate with Fadrozole or vehicle for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding chloroform and vortexing to extract the steroid substrate.
-
Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic phases. Transfer the aqueous phase (containing the ³H₂O product) to a new tube.
-
Charcoal Treatment: Add dextran-coated charcoal to the aqueous phase to remove any remaining tritiated steroid. Centrifuge and collect the supernatant.
-
Scintillation Counting: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the aromatase activity.
Visualizations
Estrogen Synthesis and Fadrozole Inhibition
References
- 1. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Do aromatase inhibitors have adverse effects on cognitive function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fadrozole: a potent and specific inhibitor of aromatase in the zebra finch brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the aromatase inhibitor fadrozole in a short-term reproduction assay with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effect of aromatase inhibitors on learning and memory and modulation of hippocampal dickkopf-1 and sclerostin in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Fadrozole Hydrochloride Treatment in Zebrafish Models of Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fadrozole hydrochloride, a potent and specific non-steroidal aromatase inhibitor, in zebrafish (Danio rerio) models to study steroidogenesis and its disruption. The zebrafish model offers a powerful in vivo system for investigating the impacts of endocrine-disrupting chemicals (EDCs) and for screening potential therapeutics targeting steroid hormone pathways.
Introduction to Fadrozole and Zebrafish Models
This compound acts by competitively inhibiting cytochrome P450 aromatase (Cyp19), the enzyme responsible for the conversion of androgens (like testosterone) to estrogens (like 17β-estradiol).[1][2][3] This targeted inhibition allows for the precise manipulation of the androgen-to-estrogen ratio, a critical factor in numerous physiological processes, most notably sexual differentiation and reproduction.
The zebrafish has emerged as a premier model organism in endocrinology and toxicology due to its genetic tractability, rapid external development, and the conservation of key steroidogenic pathways with higher vertebrates.[4] Their transparent embryos and larvae allow for non-invasive imaging of developmental processes, and their relatively short reproductive cycle facilitates multi-generational studies.
Applications in Steroidogenesis Research
-
Investigating Sexual Development and Differentiation: Fadrozole treatment during the labile period of sex determination can induce a shift towards a male phenotype, even in genetically female zebrafish.[5][6] This makes it an invaluable tool for studying the genetic and hormonal cascades governing gonad differentiation.
-
Modeling Endocrine Disruption: By mimicking the effects of environmental anti-estrogenic compounds, fadrozole allows for the controlled study of endocrine disruption on reproductive health. Key endpoints include altered fecundity, plasma vitellogenin levels, and gonadal histology.[1]
-
Neuroendocrine and Behavioral Studies: Aromatase is highly expressed in the zebrafish brain, where estrogens play a crucial role in neurodevelopment and behavior.[7] Fadrozole can be used to investigate the impact of altered neuroestrogen levels on social and reproductive behaviors.[8][9]
-
Drug Discovery and Screening: The zebrafish model, in conjunction with fadrozole treatment, can be employed in high-throughput screening assays to identify novel compounds that may modulate steroidogenesis or mitigate the effects of EDCs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing fadrozole in zebrafish. These data provide a reference for expected outcomes and aid in experimental design.
Table 1: Effects of Fadrozole on Reproductive Endpoints in Adult Zebrafish (21-day exposure)
| Fadrozole Concentration (µg/L) | Mean Egg Production (Reduction %) | Fertilization Rate (%) | Female Plasma Vitellogenin (VTG) (µg/mg protein) |
| 0 (Control) | 0% | 95.3 ± 0.6% | 211 ± 62.8 |
| 0.1 | 8.8% | 88.3 ± 1.6% | 192.9 ± 25.4 |
| 1.0 | 22.9% | 89.0 ± 2.5% | 88.4 ± 26.4 |
| 10.0 | 73.9% | 54.7 ± 6.4% | 27.59 ± 10.5 |
Data extracted from a study involving a 21-day exposure of adult zebrafish to varying concentrations of fadrozole.[1]
Table 2: Effects of Fadrozole on Sex Differentiation and Gonadal Development (Exposure from 2 hours to 60 days post-fertilization)
| Treatment | Outcome |
| Fadrozole (50 µg/L) | Induced masculinization of specimens. |
| 17α-ethinylestradiol (EE2) (4 ng/L) | Enhanced both zebrafish growth and gonad development. |
| Mixture (Fad + EE2) | Revealed sex-dependent roles of steroid hormones in growth and gonad development. |
This study highlights the potent effect of fadrozole on directing male development during the critical window of sex differentiation.[5]
Table 3: Effects of Fadrozole on Plasma Steroid Hormones in Male Zebrafish (10-day exposure)
| Treatment | Plasma Testosterone Levels |
| Control | Baseline |
| Fadrozole (200 µg/L) | 3-fold increase |
This demonstrates the direct biochemical consequence of aromatase inhibition, leading to an accumulation of androgens.[10]
Experimental Protocols
Protocol 1: Assessment of Fadrozole's Impact on Adult Zebrafish Reproduction
This protocol is adapted from the fish short-term reproduction assay (FSTRA) methodology.[1]
1. Acclimation:
- Acclimate adult, reproductively active zebrafish to laboratory conditions for at least two weeks.
- Maintain a 16:8 hour light:dark photoperiod.
- Feed a standard diet (e.g., brine shrimp) twice daily.
2. Exposure:
- Prepare a stock solution of this compound in deionized water.[8]
- Set up replicate tanks for each treatment group (e.g., control, 0.1, 1.0, and 10.0 µg/L fadrozole).[1]
- Use a static-renewal or flow-through system to maintain desired concentrations.
- Expose breeding groups (e.g., 2 males and 3 females) to the test concentrations for 21 days.
3. Data Collection:
- Fecundity: Collect and count eggs daily from each tank.
- Fertilization Rate: Assess the percentage of fertilized eggs from a subset of collected eggs.
- Hormone and Vitellogenin Analysis: At the end of the 21-day exposure, anesthetize fish and collect blood samples for plasma vitellogenin and steroid hormone (testosterone, 17β-estradiol) analysis via ELISA or LC-MS/MS.[1][11]
4. Histopathology (Optional):
- Euthanize a subset of fish and fix gonadal tissue for histological examination to assess for abnormalities such as oocyte atresia or altered testicular morphology.
Protocol 2: Investigating the Role of Fadrozole in Zebrafish Sex Differentiation
This protocol is designed to assess the effect of fadrozole during the critical window of gonadal differentiation.
1. Breeding and Egg Collection:
- Set up breeding pairs of adult zebrafish.
- Collect freshly fertilized eggs within 2 hours post-fertilization (hpf).
2. Exposure:
- Expose embryos to fadrozole (e.g., 50 µg/L) or a control solution from approximately 2 hpf.[5][12]
- Maintain the exposure throughout the period of sexual differentiation, typically up to 60 days post-fertilization (dpf).
- Perform regular water changes to maintain water quality and fadrozole concentration.
3. Endpoint Analysis (at 60 dpf):
- Sex Ratio Determination: Euthanize juvenile fish and determine the phenotypic sex by gross examination of the gonads or through histological analysis.
- Gonadal Histology: Fix the gonads in an appropriate fixative (e.g., Bouin's solution) and process for paraffin embedding and sectioning. Stain with hematoxylin and eosin (H&E) to visualize gonadal morphology and developmental stage.
- Gene Expression Analysis (Optional): Dissect gonads and extract RNA to analyze the expression of key genes involved in sex determination and steroidogenesis (e.g., cyp19a1a, amh, sox9) via qRT-PCR.
Visualizations
Signaling Pathway of Fadrozole Action
Caption: Fadrozole inhibits aromatase, blocking androgen-to-estrogen conversion and causing downstream effects.
Experimental Workflow: Adult Reproductive Assay
Caption: Workflow for assessing fadrozole's impact on adult zebrafish reproduction over a 21-day period.
Logical Relationship: Fadrozole-Induced Masculinization
Caption: Logical flow from fadrozole exposure to the resulting masculinized phenotype in developing zebrafish.
References
- 1. A combined FSTRA-shotgun proteomics approach to identify molecular changes in zebrafish upon chemical exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Noninvasive Measurement of Steroid Hormones in Zebrafish Holding-Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zebrafish sex differentiation and gonad development after exposure to 17α-ethinylestradiol, fadrozole and their binary mixture: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mutation of brain aromatase disrupts spawning behavior and reproductive health in female zebrafish [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Fadrozole Exposure on Socioreproductive Behaviors and Neurochemical Parameters in Betta splendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term Administration of Fadrozole Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole hydrochloride is a potent and selective non-steroidal inhibitor of the aromatase enzyme (CYP19A1). Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. By competitively inhibiting this enzyme, fadrozole effectively reduces circulating levels of estrogens, such as estradiol and estrone. This mechanism of action makes it a critical research tool for investigating the role of estrogen in various physiological and pathological conditions. These application notes provide detailed protocols and compiled data for the long-term administration of this compound in animal models, with a primary focus on rodent studies.
Data Presentation
The following tables summarize key quantitative findings from long-term animal studies involving the administration of this compound.
Table 1: Effects of Long-Term Fadrozole Administration on Reproductive Parameters in Female Sprague-Dawley Rats
| Parameter | Control | Fadrozole (1200 µg/kg/day) | Fadrozole (6000 µg/kg/day) | Study Duration |
| Number of Estrous Cycles | Normal | Profound Decrease (p < 0.001) | Profound Decrease (p < 0.001) | 60 days[1] |
| Post-Treatment Recovery of Estrous Cycle | N/A | Re-established within a few days | Re-established within a few days | 30-day recovery period[1] |
Table 2: Antitumor Efficacy of Fadrozole in a 7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Mammary Tumor Model in Rats
| Treatment Schedule | Dose | Key Findings on Tumor Growth |
| Once Daily | 0.5 mg/kg | More effective at inhibiting tumor growth than a 14 mg/kg dose administered once every 7 days.[2] |
| Once Daily | 2 mg/kg | Resulted in the most significant reductions in tumor diameter and the number of tumors.[2] |
| Twice Daily (in a post-menopausal model) | 0.25 mg/kg | Effectively counteracted the tumor growth-promoting effects of androstenedione.[2] |
Table 3: Prophylactic Efficacy of Fadrozole Against Spontaneous Tumors in Female Sprague-Dawley Rats
| Tumor Type | Observed Effect of Fadrozole Administration |
| Benign and Malignant Mammary Neoplasms | Prevents the development of these tumors.[3][4] |
| Pituitary Pars Distalis Adenomas | Slows the spontaneous development of these adenomas.[3][4] |
| Hepatocellular Tumors | Reduces the incidence of these tumors in both male and female rats.[3][4] |
Experimental Protocols
Protocol 1: Long-Term (60-Day) Oral Administration of this compound in Rats for Reproductive Toxicology Studies
This protocol is adapted from a study investigating the effects of fadrozole on the reproductive function of Sprague-Dawley rats.[1]
1. Materials and Reagents:
-
This compound (CGS 16949A)
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Peripubertal male and female Sprague-Dawley rats (approximately 21 days of age at the start of the study)
-
Standard laboratory animal caging with environmental enrichment
-
Animal weighing scale
-
Oral gavage needles (flexible or stainless steel with a ball tip, appropriate size for the age and weight of the rats)
-
Syringes for dosing
-
Vaginal smear supplies (pipettes, microscope slides, staining solutions)
2. Experimental Procedure:
-
Acclimatization: Upon arrival, acclimate the rats to the laboratory environment for at least one week, with ad libitum access to standard rodent chow and water.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Ensure homogeneity of the preparation. Prepare fresh dosing solutions as required, based on the stability of the compound.
-
Animal Grouping: Randomly assign animals to control (vehicle only) and treatment groups (e.g., 1200 µg/kg/day and 6000 µg/kg/day), with a sufficient number of animals per sex per group (e.g., 10).
-
Administration: Administer the designated dose of this compound or vehicle once daily via oral gavage for 60 consecutive days. Adjust the volume of administration based on the most recent body weight measurement.
-
Monitoring:
-
Conduct daily health checks and record any clinical signs of toxicity.
-
Measure and record body weights at least once a week.
-
For female rats, perform daily vaginal smears to monitor the estrous cycle.
-
-
Recovery Phase: Following the 60-day treatment period, allow for a 30-day recovery period to assess the reversibility of any effects. Continue monitoring the estrous cycle in females.
-
Terminal Procedures: At the end of the study, collect blood for hormone analysis (e.g., estradiol, testosterone) and perform a full necropsy. Collect relevant organs for histopathological examination.
Protocol 2: Assessment of Antitumor Activity in a DMBA-Induced Rat Mammary Tumor Model
This protocol provides a general framework for evaluating the efficacy of fadrozole in a chemically-induced mammary tumor model.[2]
1. Materials and Reagents:
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
Corn oil (or other suitable vehicle for DMBA)
-
This compound
-
Female Sprague-Dawley rats (e.g., 50-60 days old)
-
Calipers for tumor measurement
-
All other materials as listed in Protocol 1.
2. Experimental Procedure:
-
Tumor Induction: Induce mammary tumors by a single oral administration of DMBA (e.g., 20 mg per rat) dissolved in a suitable vehicle.
-
Tumor Monitoring: Begin palpating the rats for the appearance of mammary tumors approximately 3-4 weeks after DMBA administration. Continue weekly palpation.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., a mean diameter of 5-10 mm), randomize the tumor-bearing animals into control and treatment groups.
-
Administration: Administer this compound or vehicle orally at the desired dose and schedule (e.g., 0.5 mg/kg or 2 mg/kg, once daily).
-
Data Collection:
-
Measure the length and width of each tumor with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Record the number of tumors per animal.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size. At the study endpoint, collect tumors for weighing and histopathological analysis, and blood for hormone assays.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a long-term study.
References
- 1. Recovery of reproductive function in rats treated with the aromatase inhibitor fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of spontaneous tumours in female rats by this compound, an aromatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of spontaneous tumours in female rats by this compound, an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fadrozole Hydrochloride in Avian Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Fadrozole hydrochloride, a potent non-steroidal aromatase inhibitor, for use in avian research. This compound is a valuable tool for studying the effects of estrogen synthesis inhibition on various physiological processes in birds, including sexual differentiation, behavior, and hormone-dependent pathways.
Introduction to this compound
This compound (CGS 16949A) is a competitive inhibitor of the enzyme aromatase (cytochrome P450 family 19), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][2] By blocking this conversion, Fadrozole effectively reduces circulating levels of estrogens, such as estradiol, making it an essential compound for research into the roles of estrogens in avian biology.[3]
Data Summary
The following table summarizes the quantitative effects of this compound administration in various avian species as reported in the literature.
| Species | Route of Administration | Dosage | Observed Effects | Reference(s) |
| Chicken (Gallus gallus domesticus) | In ovo | 1 mg in 100 µl PBS | - Induced testicular development in female embryos. - Upregulated male-specific genes (DMRT1, AMH). - Downregulated female-specific genes (FOXL2, aromatase). | [4] |
| Chicken (Gallus gallus domesticus) | In ovo | 0.1 mL | - 100% sex reversal. - Increased feed intake and weight gain post-hatch. | [5] |
| Chicken (Gallus gallus domesticus) | In ovo | 0.15 mg | - Resulted in the highest percentage of male chicks compared to 0.05 and 0.45 mg doses. | [6] |
| Chicken (Gallus gallus domesticus) | In ovo | 0.1 mg | - No significant negative effects on hatchability or chick viability. | [6] |
| Turkey (Meleagris gallopavo) | In ovo | Not specified | - Resulted in the development of testes-like gonads in genetic females. | [7] |
| Canary (Serinus canaria) | Intramuscular Injection | 30 mg/kg | - Rapid and reversible reduction in singing behavior. | [8] |
| Song Sparrow (Melospiza melodia) | Oral | Not specified | - Decreased non-breeding aggression in field tests. | [2] |
| Zebra Finch (Taeniopygia guttata) | Oral | Not specified | - Chronic treatment decreases aromatase activity in the telencephalon. | [9] |
Experimental Protocols
Preparation of this compound for Injection (Parenteral)
This protocol is adapted from studies in canaries and provides a method for preparing this compound for intramuscular injection.
Materials:
-
This compound powder
-
Propylene glycol
-
Sterile saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 28-30 gauge)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of injection solution needed and the desired final concentration (e.g., in mg/mL). Based on this, calculate the mass of this compound powder required.
-
Prepare the vehicle solution: Prepare a 4:1 solution of propylene glycol to sterile saline. For example, to make 1 mL of vehicle, mix 800 µL of propylene glycol with 200 µL of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle solution to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming may aid in dissolution, but avoid excessive heat.
-
-
Sterile filter the solution: Draw the dissolved this compound solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and dispense the solution into a new sterile vial. This step is crucial for ensuring the sterility of the final injection solution.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though freezing is generally not recommended for solutions containing propylene glycol. It is best to prepare the solution fresh on the day of use.
In ovo Injection of this compound
This protocol is designed for the administration of this compound into avian eggs to study its effects on embryonic development.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Fertile avian eggs
-
Egg incubator
-
Egg candler
-
70% ethanol
-
Sterile syringes and needles (e.g., 23-gauge)
-
Paraffin wax or sterile medical adhesive to seal the injection site
Procedure:
-
Prepare the injection solution:
-
Dissolve the desired amount of this compound in sterile PBS to achieve the target concentration. A common dosage used in chicken embryos is 1 mg of Fadrozole in 100 µL of PBS per egg.[4]
-
Ensure the powder is fully dissolved. The solution can be filter-sterilized as described in the parenteral protocol if necessary.
-
-
Egg Incubation and Preparation:
-
Incubate fertile eggs under appropriate conditions for the species being studied. For chickens, injections are often performed on embryonic day 3.5 (E3.5).[4]
-
Shortly before injection, candle the eggs to identify the location of the embryo and major blood vessels. Mark a suitable injection site on the blunt end of the egg, avoiding the embryo and large vessels.
-
Clean the marked injection site with 70% ethanol.
-
-
Injection:
-
Carefully create a small hole in the eggshell at the marked site using a sterile needle or a small drill.
-
Using a sterile syringe with a 23-gauge needle, inject the prepared this compound solution into the albumen. The typical injection volume for chicken eggs is 100 µL.[4]
-
-
Sealing and Incubation:
-
Seal the hole in the eggshell with melted paraffin wax or a sterile medical adhesive.
-
Return the eggs to the incubator and continue incubation until the desired developmental stage for analysis.
-
Signaling Pathway and Experimental Workflow
Aromatase Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting estrogen synthesis.
Caption: Mechanism of Fadrozole as an aromatase inhibitor.
Experimental Workflow for In ovo Administration
The following diagram outlines the typical experimental workflow for an in ovo study using this compound.
Caption: Workflow for in ovo Fadrozole experiments.
Important Considerations and Potential Adverse Effects
-
Solubility: this compound has limited solubility in aqueous solutions. The use of co-solvents like propylene glycol or DMSO may be necessary for parenteral administration. For in ovo injections, ensure complete dissolution in the chosen vehicle (e.g., PBS).
-
Dosage: The optimal dosage of this compound can vary significantly between avian species and the intended biological effect. It is crucial to perform dose-response studies to determine the most effective and non-toxic concentration for your specific research model.
-
Timing of Administration: In embryonic studies, the timing of in ovo injection is critical. Administration before the onset of sexual differentiation is necessary to induce significant changes in gonadal development.[4]
-
Adverse Effects: While some studies report no significant negative effects on hatchability or chick viability at effective doses for sex reversal, higher doses can be detrimental.[6] Potential adverse effects of propylene glycol as a vehicle in high doses should also be considered, although it is generally recognized as safe at low concentrations. Researchers should monitor for any signs of toxicity or developmental abnormalities.
-
Pharmacokinetics: The pharmacokinetic profile of Fadrozole can differ between avian species.[10] This can affect the dosing interval and the duration of the biological effect. When extrapolating doses between species, allometric scaling should be considered, though species-specific pharmacokinetic data is ideal.[10]
References
- 1. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effects of DHEA and fadrozole on aggression and neural VIP immunoreactivity in the non-breeding male song sparrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Fadrozole-mediated sex reversal in the embryonic chicken gonad involves a PAX2 positive undifferentiated supporting cell state [frontiersin.org]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. Modelling inhibition of avian aromatase by azole pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits of aromatase blockers for increased testosterone in poultry: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Aromatase Inhibition Impairs Neural and Behavioral Auditory Scene Analysis in Zebra Finches | eNeuro [eneuro.org]
- 10. Pharmacokinetics of drugs in avian species and the applications and limitations of dose extrapolation | Vlaams Diergeneeskundig Tijdschrift [openjournals.ugent.be]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Fadrozole hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fadrozole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective nonsteroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[1] It competitively binds to the aromatase enzyme, blocking the conversion of androgens (like testosterone and androstenedione) into estrogens (such as estradiol and estrone).[1][2] This inhibition leads to a significant reduction in circulating estrogen levels.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (greater than 20 mg/mL) and water (100 mg/mL).[3] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: At what concentrations is this compound typically effective?
The effective concentration of this compound can vary depending on the experimental system. It is a highly potent inhibitor with reported IC50 values in the low nanomolar range for aromatase inhibition. For instance, an IC50 of 6.4 nM has been reported for its inhibitory effect on aromatase.[2] In cell-based assays, it has been shown to inhibit estrogen production with an IC50 of 0.03 µM in hamster ovarian slices.[2] In vivo studies in rats have demonstrated a 90% reduction in ovarian estrogen synthesis at a dose of 260 µg/kg.
Troubleshooting Guide for Inconsistent Results
Q4: My experiment shows weaker than expected inhibition of estrogen production. What are the possible causes?
Several factors could contribute to reduced efficacy:
-
Suboptimal Concentration: The concentration of Fadrozole may be too low for your specific cell line or experimental conditions. Refer to the quantitative data table below for reported effective concentrations and consider performing a dose-response curve to determine the optimal concentration for your system.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Ensure you are using a freshly prepared solution or a properly stored aliquot.
-
High Cell Density: An excessively high cell density can lead to rapid metabolism of the compound or substrate, reducing its effective concentration. Optimize your cell seeding density.
-
Presence of Estrogenic Compounds in Media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. Furthermore, serum contains endogenous estrogens. For sensitive assays, use phenol red-free media and charcoal-stripped serum to eliminate confounding estrogenic effects.
-
Short Incubation Time: The incubation time with Fadrozole may not be sufficient to achieve maximal inhibition. Consider extending the incubation period.
Q5: I am observing significant cell death in my cultures treated with this compound. Why might this be happening?
While Fadrozole is generally selective for aromatase, high concentrations can lead to off-target effects and cytotoxicity.
-
Concentration is Too High: At concentrations significantly above the IC50 for aromatase, Fadrozole can inhibit other cytochrome P-450 dependent enzymes, which may lead to cellular stress and apoptosis.[2] It is crucial to perform a toxicity assay to determine the non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%).
Q6: My results show a paradoxical increase in the expression of estrogen-responsive genes after Fadrozole treatment. What could explain this?
This is an uncommon but complex issue that could arise from several factors:
-
Compensatory Mechanisms: Prolonged or potent inhibition of estrogen synthesis can sometimes trigger compensatory feedback loops in cells, leading to the upregulation of other signaling pathways that can activate estrogen-responsive genes. A time-course experiment may help to elucidate if this is a long-term adaptation.
-
Off-Target Effects: While Fadrozole is a selective aromatase inhibitor, at higher concentrations it may interact with other cellular targets that could indirectly influence gene expression.
-
Experimental Artifact: It is important to rule out any experimental errors, such as contamination or incorrect reagent concentrations.
Q7: I am seeing variability in aldosterone or cortisol levels in my in vivo experiments. Is this related to Fadrozole?
Yes, this is a known off-target effect. At higher doses, this compound can inhibit other cytochrome P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase and aldosterone synthase. This can lead to a decrease in aldosterone and potentially affect cortisol levels.[4] If maintaining normal glucocorticoid and mineralocorticoid levels is critical for your experiment, it is advisable to use the lowest effective dose of Fadrozole that achieves sufficient aromatase inhibition and to monitor these hormone levels.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (Aromatase) | 6.4 nM | Not Specified | [2] |
| IC50 (Aromatase) | 1.7 nM | Human Placental Microsomes | |
| IC50 (Estrogen Production) | 0.03 µM | Hamster Ovarian Slices | [2] |
| IC50 (Progesterone Production) | 120 µM | Hamster Ovarian Slices | [2] |
| Ki (Estrone Synthesis) | 13.4 nmol/L | Human (in vivo) | [5][6] |
| Ki (Estradiol Synthesis) | 23.7 nmol/L | Human (in vivo) | [5][6] |
| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg (oral) | Rat | [2] |
Experimental Protocols
Detailed Protocol for Cell-Based Aromatase Activity Assay
This protocol is designed to measure the efficacy of this compound in inhibiting aromatase activity in a cell-based system.
Materials:
-
Aromatase-expressing cells (e.g., MCF-7, SK-BR-3, or engineered cell lines)
-
Cell culture medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum (FBS)
-
This compound
-
Androstenedione (substrate)
-
Tritiated androstenedione ([³H]-androstenedione) for radiometric assay, or a commercial non-radioactive assay kit
-
Cell lysis buffer
-
Scintillation fluid and counter (for radiometric assay) or plate reader (for colorimetric/fluorometric assays)
-
96-well plates
Procedure:
-
Cell Seeding: Seed aromatase-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium with charcoal-stripped FBS. Remove the existing medium from the cells and add the medium containing different concentrations of Fadrozole. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).
-
Substrate Addition: Add androstenedione (and a tracer amount of [³H]-androstenedione for the radiometric method) to each well. A typical final concentration is 100-500 nM.
-
Incubation: Incubate for 4-6 hours to allow for the conversion of androstenedione to estrogen.
-
Assay Measurement (Radiometric Method):
-
Stop the reaction by adding an equal volume of chloroform to each well.
-
Separate the aqueous phase (containing tritiated water) from the organic phase (containing unmetabolized [³H]-androstenedione).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Assay Measurement (ELISA-based Method):
-
Collect the cell culture supernatant.
-
Measure the concentration of estrone or estradiol using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of Fadrozole compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Fadrozole concentration.
Western Blot Protocol for Downstream Targets of Aromatase Inhibition
This protocol outlines the steps to analyze changes in protein expression of downstream targets of estrogen signaling (e.g., pS2/TFF1, cyclin D1) following treatment with this compound.
Materials:
-
Estrogen-responsive cells (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS2, anti-cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture estrogen-responsive cells and treat with an effective concentration of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-pS2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Steroidogenesis pathway and Fadrozole's targets.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aromatase | TargetMol [targetmol.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
Technical Support Center: Fadrozole Hydrochloride and Aldosterone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of fadrozole hydrochloride on aldosterone synthesis.
Introduction
Fadrozole is a non-steroidal aromatase (CYP19A1) inhibitor. However, it also exhibits off-target activity, notably the inhibition of aldosterone synthase (CYP11B2) and, to a lesser extent, 11β-hydroxylase (CYP11B1). This can lead to decreased aldosterone production and an accumulation of precursor steroids, which is a critical consideration in preclinical and clinical research. This guide provides detailed information to anticipate, troubleshoot, and understand these effects in your experiments.
Data Presentation: Inhibitory Potency of Fadrozole and its Enantiomers
The following table summarizes the in vitro inhibitory potency (IC50 values) of fadrozole and its individual enantiomers against key steroidogenic enzymes. This data is crucial for understanding the selectivity profile of the compound.
| Compound | CYP11B2 (Aldosterone Synthase) IC50 | CYP11B1 (11β-Hydroxylase) IC50 | CYP19A1 (Aromatase) IC50 | Selectivity Ratio (CYP11B1/CYP11B2) |
| (R)-Fadrozole | ~5-10 nM | ~30-60 nM | Less Potent | ~6 |
| (S)-Fadrozole | Less Potent | More Potent | Potent Inhibitor | <1 |
| Racemic Fadrozole | Potent Inhibitor | Moderate Inhibitor | Potent Inhibitor | Not directly reported, but reflects a mix of enantiomer activities. |
Note: IC50 values can vary between different experimental setups. The data presented here is a synthesis of reported values in the literature. Researchers should always determine the IC50 under their own experimental conditions.
Signaling Pathways and Experimental Workflows
Adrenal Steroidogenesis Pathway and Points of Fadrozole Inhibition
This diagram illustrates the key steps in adrenal steroidogenesis, highlighting the enzymes inhibited by fadrozole.
Caption: Adrenal steroidogenesis pathway showing fadrozole's off-target inhibition.
Experimental Workflow for Assessing Fadrozole's Off-Target Effects In Vitro
This workflow outlines the key steps for determining the inhibitory effect of fadrozole on aldosterone and cortisol production in a cell-based assay.
Caption: In vitro experimental workflow for fadrozole's off-target effects.
Experimental Protocols
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
Objective: To determine the IC50 of fadrozole for CYP11B2.
Materials:
-
Human NCI-H295R adrenal carcinoma cell line
-
DMEM/F12 medium supplemented with insulin, transferrin, selenium, and fetal bovine serum
-
This compound
-
11-Deoxycorticosterone (substrate)
-
Angiotensin II (stimulant, optional)
-
ELISA kit for aldosterone or LC-MS/MS system
Procedure:
-
Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach 80-90% confluency.
-
Plating: Seed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of fadrozole (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): To enhance aldosterone production, cells can be co-treated with Angiotensin II (e.g., 10 nM).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Substrate Addition: Add the substrate, 11-deoxycorticosterone (e.g., 1 µM), to each well.
-
Further Incubation: Incubate for an additional 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of aldosterone in the supernatant using a validated ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the percentage of aldosterone inhibition against the logarithm of the fadrozole concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Assessment of Fadrozole's Effect on Aldosterone and Precursor Levels in a Rodent Model
Objective: To evaluate the in vivo impact of fadrozole on circulating aldosterone and 11-deoxycorticosterone levels.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for steroid analysis
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Dosing: Administer fadrozole orally or via subcutaneous injection at the desired dose(s). Include a vehicle-treated control group. A typical dose might range from 1 to 10 mg/kg.
-
Blood Collection: At specified time points after dosing (e.g., 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Steroid Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the steroids.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify aldosterone and 11-deoxycorticosterone concentrations.
-
Data Analysis: Compare the steroid levels between the fadrozole-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Troubleshooting Guides and FAQs
Troubleshooting Unexpected Experimental Outcomes
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in aldosterone levels after fadrozole treatment in vitro. | 1. Fadrozole concentration is too low.2. Insufficient incubation time.3. Low basal aldosterone production by the cells.4. Fadrozole degradation. | 1. Perform a dose-response experiment with a wider concentration range.2. Increase the incubation time with fadrozole.3. Stimulate cells with Angiotensin II to increase aldosterone synthesis.4. Prepare fresh fadrozole solutions for each experiment. |
| Unexpectedly large increase in 11-deoxycorticosterone levels. | 1. Potent inhibition of CYP11B1 and/or CYP11B2 is occurring.2. The dose of fadrozole is too high. | 1. This is an expected off-target effect. Quantify both 11-deoxycorticosterone and aldosterone to understand the full steroid profile.2. If the goal is to minimize this effect, reduce the fadrozole concentration. |
| High variability in aldosterone measurements between replicate wells/animals. | 1. Inconsistent cell seeding or animal dosing.2. Variability in the analytical assay.3. Biological variability. | 1. Ensure precise and consistent experimental procedures.2. Validate the analytical method for precision and accuracy.3. Increase the number of replicates or animals per group. |
| Fadrozole appears less potent in vivo than in vitro. | 1. Poor bioavailability of fadrozole.2. Rapid metabolism and clearance of fadrozole in the animal model. | 1. Consider a different route of administration or formulation.2. Conduct pharmacokinetic studies to determine the exposure of fadrozole in your animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of fadrozole on steroidogenesis?
A1: The primary off-target effect of fadrozole is the inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone synthesis. This leads to a decrease in aldosterone levels.
Q2: Does fadrozole affect cortisol synthesis?
A2: Yes, fadrozole can also inhibit 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final step in cortisol synthesis. However, it is generally less potent against CYP11B1 than CYP11B2. This can lead to a decrease in cortisol and an increase in its precursor, 11-deoxycortisol.
Q3: Which enantiomer of fadrozole is more responsible for the inhibition of aldosterone synthesis?
A3: The (R)-enantiomer of fadrozole is a more potent inhibitor of CYP11B2 compared to the (S)-enantiomer. The (S)-enantiomer is a more potent inhibitor of aromatase (CYP19A1).
Q4: What are the expected consequences of CYP11B2 inhibition by fadrozole in an in vivo experiment?
A4: You can expect to observe a dose-dependent decrease in plasma or serum aldosterone levels. Concurrently, you may see an increase in the concentration of the aldosterone precursor, 11-deoxycorticosterone, due to the enzymatic block.
Q5: How can I minimize the off-target effects of fadrozole on aldosterone synthesis in my experiments?
A5: To minimize these effects, you can use the lowest effective dose of fadrozole required to achieve the desired level of aromatase inhibition. If specifically studying aromatase inhibition without confounding effects on aldosterone, consider using a more selective aromatase inhibitor. If the goal is to study aldosterone synthase inhibition, the (R)-enantiomer of fadrozole may be a more specific tool than the racemic mixture.
Q6: What analytical methods are recommended for measuring aldosterone and its precursors?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately and sensitively quantifying steroid hormones, including aldosterone and 11-deoxycorticosterone. High-quality ELISA kits can also be used, but their specificity should be carefully validated.
Disclaimer: This information is intended for research purposes only and should not be used for clinical decision-making. Always refer to the primary literature and conduct your own validation experiments.
Technical Support Center: Optimizing Fadrozole Hydrochloride for Aromatase Inhibition
Welcome to the technical support center for Fadrozole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Fadrozole for maximal aromatase inhibition in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1).[1] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, which converts androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1] By binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in estrogen levels.[1] This makes it a valuable tool for studying the effects of estrogen deprivation and for research into estrogen-dependent diseases like certain types of breast cancer.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in DMSO (up to 100 mg/mL) and water (up to 100 mg/mL), though sonication may be required to fully dissolve it. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months. When preparing aqueous solutions for in vivo studies, it is advisable to first dissolve Fadrozole in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Q3: What is a typical effective concentration range for Fadrozole in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. However, based on its potent IC50 values, a common starting range for in vitro experiments is between 1 nM and 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can Fadrozole have off-target effects?
A4: While Fadrozole is a selective aromatase inhibitor, higher concentrations may lead to off-target effects. For instance, at concentrations significantly higher than its aromatase IC50, Fadrozole can inhibit other cytochrome P-450 dependent steroidogenic enzymes. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects and to include appropriate controls in your experiments.
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory potency and effective concentrations of this compound in various experimental systems.
| System | IC50 Value | Reference |
| Human Placental Aromatase | 6.4 nM | [2] |
| Rat Ovarian Microsomal Aromatase | 1.4 nM | [3] |
| Hamster Ovarian Slices (Estrogen Production) | 0.03 µM | [2] |
| Animal Model | Effective Dose | Effect | Reference |
| Immature Female Rats | ED50 of 0.03 mg/kg (oral) | Inhibition of androstenedione-induced uterine hypertrophy | [4] |
| Female Sprague-Dawley Rats | 0.05 - 1.25 mg/kg daily (gavage) | Prevention of spontaneous mammary neoplasms | [3] |
| Mice with Mammary D2 Cell Implants | 0.5 mg/animal/day | 95% inhibition of androstenedione-stimulated tumor growth | [3] |
| Fathead Minnows | 5 - 50 µg/L (in water) | Reduced plasma E2 concentrations |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Fadrozole and typical experimental workflows.
Troubleshooting Guides
In Vitro Experiments
Q: My this compound precipitated out of solution in my cell culture media. What should I do?
A: This can happen if the final concentration of DMSO is too high or if the Fadrozole concentration exceeds its solubility in the media.
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Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
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Serial Dilutions: Prepare serial dilutions of your Fadrozole stock solution in culture medium to achieve the desired final concentrations. Add the diluted Fadrozole to the cells gently while swirling the plate.
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Solubility in Media: this compound is sparingly soluble in aqueous buffers. If you continue to experience precipitation, consider preparing a fresh, lower concentration stock solution.
Q: I am not observing the expected level of aromatase inhibition in my tritiated water release assay. What are the possible causes?
A: Several factors could contribute to this issue.
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Enzyme Activity: Ensure your aromatase enzyme source (e.g., placental microsomes, recombinant enzyme) is active. Include a positive control (e.g., a known aromatase inhibitor like letrozole) and a no-inhibitor control to verify enzyme function.
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Substrate Concentration: The concentration of the tritiated substrate ([³H]-androstenedione) should be appropriate for the assay. If the substrate concentration is too high, it may overcome the competitive inhibition by Fadrozole.
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Incubation Time: The incubation time may need to be optimized. A time-course experiment can help determine the optimal duration for observing significant inhibition.
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Fadrozole Concentration: Your Fadrozole concentration may be too low. Perform a dose-response curve to identify the optimal inhibitory concentration.
Q: My MTT assay results are inconsistent or show high background. How can I troubleshoot this?
A: Inconsistent MTT results can arise from several sources.
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Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Uneven cell distribution can lead to variability in results.
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Incubation Times: Adhere to consistent incubation times for both drug treatment and MTT reagent addition.
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Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Increase the shaking time or gently pipette up and down to aid dissolution.
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Phenol Red and Serum Interference: The phenol red in some culture media and components in serum can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium and serum-free medium during the MTT incubation step.
-
Wavelength Settings: Use the correct wavelength for reading the absorbance (typically around 570 nm) and a reference wavelength (around 630-690 nm) to subtract background.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Fadrozole on the viability of adherent breast cancer cells.
Materials:
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This compound
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Sterile DMSO
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Breast cancer cell line (e.g., MCF-7, T-47D)
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Complete cell culture medium
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96-well tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the Fadrozole stock solution in complete medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
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Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Fadrozole. Include a vehicle control (medium with the same final concentration of DMSO as the highest Fadrozole concentration) and a no-treatment control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Fadrozole concentration.
-
Determine the IC50 value, which is the concentration of Fadrozole that causes a 50% reduction in cell viability, using a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Tritiated Water Release Assay for Aromatase Activity
This protocol describes a method to measure the activity of aromatase by quantifying the release of ³H₂O from [1β-³H]-androstenedione.
Materials:
-
[1β-³H]-androstenedione
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This compound
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Aromatase source (e.g., human placental microsomes, recombinant aromatase)
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NADPH
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Reaction buffer (e.g., phosphate buffer, pH 7.4)
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Chloroform
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Dextran-coated charcoal suspension
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Scintillation cocktail
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Scintillation counter
Procedure:
-
Reaction Setup:
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In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, aromatase source, and the desired concentration of Fadrozole or vehicle control (DMSO).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiation of Reaction:
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Start the reaction by adding a mixture of [1β-³H]-androstenedione and NADPH. The final volume of the reaction is typically 200-500 µL.
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
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Stop the reaction by adding chloroform and vortexing vigorously to extract the unmetabolized steroid substrate and products.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
-
Separation of Tritiated Water:
-
Carefully transfer a portion of the aqueous (upper) phase to a new tube containing a dextran-coated charcoal suspension. The charcoal will bind any remaining tritiated steroid.
-
Vortex the tube and then centrifuge to pellet the charcoal.
-
-
Quantification:
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Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Calculate the amount of ³H₂O formed in each reaction.
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Determine the percentage of aromatase inhibition for each Fadrozole concentration relative to the vehicle control.
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Plot the percentage of inhibition against the Fadrozole concentration to determine the IC50 value for aromatase activity.
-
References
How to minimize Fadrozole hydrochloride toxicity in long-term studies
Welcome to the technical support center for the use of Fadrozole hydrochloride in long-term research studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing potential toxicities associated with the long-term administration of this aromatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). By inhibiting this enzyme, Fadrozole effectively reduces systemic and local estrogen levels. This is the primary mechanism for its use in studying estrogen-dependent conditions.
Q2: What are the most common toxicities observed in long-term preclinical studies with Fadrozole and other aromatase inhibitors?
A2: The most frequently reported toxicities are related to estrogen deprivation and include:
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Musculoskeletal Effects: Decreased bone mineral density (BMD) and increased risk of fractures.
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Cardiovascular Effects: Alterations in lipid profiles and a potential increased risk of cardiovascular events.
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Hepatotoxicity: Elevations in liver enzymes, although rare, have been reported as a class effect of aromatase inhibitors.
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Metabolic Effects: Changes in body weight and composition.
Q3: How can I monitor for bone toxicity in my long-term rodent studies?
A3: Regular monitoring of bone mineral density (BMD) is crucial. The gold standard for this in preclinical models is dual-energy X-ray absorptiometry (DXA). It is recommended to perform a baseline DXA scan before initiating Fadrozole treatment and then at regular intervals (e.g., every 3-6 months) throughout the study. Additionally, collecting blood samples for bone turnover markers (e.g., osteocalcin for bone formation and TRAP-5b for bone resorption) can provide a more dynamic picture of bone metabolism.
Q4: Are there established methods to mitigate Fadrozole-induced bone loss in laboratory animals?
A4: Yes, co-administration of bisphosphonates, such as zoledronic acid or risedronate, has been shown to be effective in preventing aromatase inhibitor-associated bone loss in both clinical and preclinical settings.[1][2][3][4] Supplementation with calcium and vitamin D in the diet is also a recommended supportive measure.
Q5: What is the potential for hepatotoxicity with Fadrozole, and how should I monitor for it?
A5: While severe hepatotoxicity is rare, mild to moderate elevations in liver enzymes (ALT and AST) have been reported with non-steroidal aromatase inhibitors.[5][6] It is advisable to monitor liver function by collecting blood samples at baseline and periodically throughout the study. A significant increase in liver enzymes may necessitate a dose reduction or discontinuation of the drug.
Q6: How might long-term Fadrozole administration affect the cardiovascular system in my animal models?
A6: Aromatase inhibitors can alter lipid profiles, potentially leading to an increase in total cholesterol and LDL-cholesterol, and a decrease in HDL-cholesterol.[7][8][9] It is recommended to monitor the lipid profile of the animals. Additionally, monitoring cardiovascular function through methods like echocardiography or telemetry can provide valuable data on cardiac health during long-term studies.[10][11][12][13]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality or Morbidity in Study Animals
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | - Review the literature for established dose ranges of Fadrozole in your specific animal model and for your intended duration of study. - Consider performing a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific experimental conditions. - If mortality is observed at a previously reported "safe" dose, consider reducing the dose. |
| Off-target effects | - Ensure the specificity of your Fadrozole compound. - Review necropsy reports for any unexpected organ pathologies. |
| Compromised animal health | - Ensure that the animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). - Review animal husbandry practices, including diet, housing conditions, and handling procedures.[14] |
| Interaction with other experimental factors | - Evaluate if other components of your experimental design (e.g., diet, other administered compounds, surgical procedures) could be interacting with Fadrozole to increase toxicity. |
Issue 2: Significant Weight Loss in Treated Animals
| Potential Cause | Troubleshooting Steps |
| Reduced food intake | - Monitor food consumption daily. - If animals are not eating, consider providing a more palatable diet or nutritional supplements. - Ensure easy access to food and water. |
| Metabolic effects of Fadrozole | - Long-term estrogen deprivation can alter metabolism. Monitor body composition using DXA to differentiate between loss of fat mass and lean mass. |
| General malaise or illness | - Perform regular health checks on the animals. - If an animal appears unwell, consult with veterinary staff. |
| Gastrointestinal distress | - While not a commonly reported side effect, consider the possibility of gastrointestinal upset. Observe for signs of diarrhea or other GI issues. |
Quantitative Data Summary
The following tables summarize representative data from preclinical studies on the effects of aromatase inhibitors. Note that data for Fadrozole is limited, and some data from other non-steroidal aromatase inhibitors (e.g., letrozole, anastrozole) are included as a reference for class effects.
Table 1: Effect of Aromatase Inhibitors on Bone Mineral Density (BMD) in Rodents
| Compound | Species | Dose | Duration | % Change in BMD (vs. Control) | Reference |
| Letrozole | Rat | 1 mg/kg/day | 16 weeks | No significant change in femoral and vertebral BMD | [14] |
| Anastrozole | Rat | 0.2 mg/kg/day | 16 weeks | No significant change in femoral and vertebral BMD | [14] |
| Letrozole + Zoledronic Acid | Mouse (OVX) | 10 µ g/day (Letrozole) + 0.1 µg 3x/week (ZA) | 3 weeks | Increased bone volume (+304% vs. Sham-vehicle) | [15] |
Table 2: Effect of Aromatase Inhibitors on Liver Enzymes in Rodents
| Compound | Species | Dose | Duration | Observation | Reference |
| Letrozole | Rat | 2 mg/kg/day | 21 days | Significant increase in ALT, AST, LDH, ALP, and total bilirubin | [16] |
| Anastrozole | N/A | N/A | N/A | Rare instances of clinically apparent liver injury with hepatocellular or mixed enzyme pattern | [6] |
Table 3: Effect of Aromatase Inhibitors on Lipid Profile in Preclinical/Clinical Studies
| Compound | Species | Duration | Change in Lipid Profile | Reference |
| Exemestane | Human | 24 weeks | ~15% decrease in HDL | [9] |
| Letrozole | Human | 12 weeks | Significant increase in triglycerides | [9] |
| Anastrozole | Human | 24 weeks | No significant adverse effects on lipid profile | [9] |
| Aromatase Inhibitors (class) | Human | 6-12 months | Decrease in HDL; Increase in LDL and total cholesterol | [8] |
Experimental Protocols
Protocol 1: Monitoring Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DXA) in Rats
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (2-3% in oxygen). Ensure a stable plane of anesthesia throughout the scan.
-
Place the anesthetized rat in a prone position on the DXA scanner bed.
-
Ensure the limbs and spine are positioned straight and symmetrically.
-
-
DXA Scan Acquisition:
-
Use a small-animal specific DXA scanner and software.
-
Perform a whole-body scan.
-
Define regions of interest (ROIs) for the lumbar spine (e.g., L1-L4) and the femur (total, proximal, and distal).
-
-
Data Analysis:
-
The software will calculate the bone mineral content (BMC, in grams), bone area (in cm²), and areal bone mineral density (aBMD, in g/cm²).
-
Record the data for each ROI.
-
-
Frequency:
-
Perform a baseline scan before the start of Fadrozole treatment.
-
Repeat scans at regular intervals (e.g., every 3 to 6 months) to monitor changes in BMD over time.
-
Protocol 2: Assessment of Liver Function in Mice
-
Blood Collection:
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Use a commercial veterinary chemistry analyzer or send the serum samples to a diagnostic laboratory.
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Measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Elevated levels of these enzymes are indicative of liver damage.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of Fadrozole-induced bone loss.
Experimental Workflows
Caption: Workflow for monitoring bone toxicity.
Logical Relationships
References
- 1. Aromatase inhibitors and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Bisphosphonates in Preventing Aromatase Inhibitor Induced Bone Loss for Postmenopausal Women with Early Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of bisphosphonate combined with activated vitamin D in patients with aromatase inhibitor-induced osteoporosis after breast cancer operation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letrozole-induced hepatitis with autoimmune features: a rare adverse drug reaction with review of the relevant literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anastrozole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Lipid Effects of Aromatase Inhibitors Detailed : In this class of breast cancer drugs, only anastrozole was found to have no effect on lipid parameters. | MDedge [mdedge.com]
- 10. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to monitor cardiac function and hemodynamics in septic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noninvasive measurement of cardiovascular function in mice with high-temporal-resolution small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. researchgate.net [researchgate.net]
- 17. pharm.ucsf.edu [pharm.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Effect of blood collection technique in mice on clinical pathology parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fadrozole hydrochloride in solution for in vitro assays
Welcome to the technical support center for Fadrozole hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solutions for in vitro assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] In solvent, it can be stored at -80°C for up to one year.[2] However, its stability in aqueous assay buffers is limited. It is not recommended to store aqueous solutions for more than one day.[1] For reliable results, it is best practice to prepare fresh working solutions from a stock solution on the day of the experiment.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is highly recommended, with a solubility of up to 100 mg/mL.[3][4] It is also soluble in ethanol (approx. 2 mg/mL) and dimethylformamide (DMF) (approx. 5 mg/mL).[1][5] For maximum solubility in aqueous buffers like PBS, it is advised to first dissolve the compound in DMSO and then dilute it with the buffer.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce solubility.[2][3]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months to a year.[2][3] For shorter-term storage, -20°C is acceptable for up to one month.[3][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q4: What are the signs of degradation or precipitation of this compound in my assay?
A4: Visual signs of instability include the appearance of cloudiness, crystals, or precipitate in your stock solution or in the wells of your assay plate after dilution. Inconsistent or lower-than-expected biological activity in your assay can also be an indicator of chemical degradation, which may not always be visible.
Q5: How can I confirm the stability of this compound in my specific assay buffer?
A5: To empirically determine the stability in your unique experimental conditions, you can perform a stability study. This typically involves incubating this compound in your assay buffer at the intended experimental temperature (e.g., 37°C) and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC-UV or LC-MS. This analysis will quantify the amount of intact this compound remaining over time.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
Issue 1: Inconsistent or lower-than-expected activity in the assay.
-
Possible Cause 1: Degradation of Stock Solution. Repeated freeze-thaw cycles or improper storage temperature may have compromised the integrity of your stock solution.
-
Solution: Prepare a fresh stock solution from the solid compound. Aliquot the new stock into single-use vials to prevent freeze-thaw cycles.[6]
-
-
Possible Cause 2: Instability in Assay Buffer. this compound may be degrading in your specific assay buffer due to pH, temperature, or other components.
-
Solution: Minimize the pre-incubation time of the compound in the final assay buffer before starting the experiment. Consider performing a time-course experiment to see if the compound's activity decreases over the duration of the assay. If instability is suspected, perform a formal stability test as described in the Experimental Protocols section.
-
-
Possible Cause 3: Adsorption to Plastics. The compound may be adsorbing to the surface of pipette tips or assay plates, reducing the effective concentration.
-
Solution: Use low-adhesion polypropylene labware. Including a small percentage of a non-ionic surfactant like Tween-80 or a carrier protein like BSA in your buffer can sometimes mitigate this issue, but check for compatibility with your assay.
-
Issue 2: Visible precipitation in the stock solution or assay plate.
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Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent or, more commonly, in the final aqueous assay buffer.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept low (typically <0.5%) but is sufficient to maintain solubility. If precipitation occurs upon dilution into aqueous buffer, try a serial dilution approach. For stock solutions, gentle warming and sonication can aid dissolution.[3][4]
-
-
Possible Cause 2: "Salting Out". High salt concentrations in the assay buffer can reduce the solubility of organic compounds.
-
Solution: Check the composition of your buffer. If possible, test if reducing the salt concentration affects precipitation without compromising the assay's performance.
-
Troubleshooting Logic Diagram
References
Technical Support Center: Enhancing Fadrozole Hydrochloride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor oral bioavailability of Fadrozole hydrochloride in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to its low aqueous solubility. For a drug to be absorbed effectively from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility often exhibit slow and incomplete dissolution, leading to reduced absorption and, consequently, low bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: While specific studies on enhanced formulations of this compound are limited, promising strategies for poorly soluble drugs, in general, include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Fadrozole within a solid lipid core can improve its dissolution rate due to the small particle size and large surface area. SLNs can also protect the drug from degradation in the gastrointestinal tract and may enhance its uptake.[1][2][3]
-
Solid Dispersions: Dispersing Fadrozole in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.[4][5] This is achieved by reducing the drug's particle size to a molecular level and improving its wettability.[5]
Q3: Are there any known pharmacokinetic parameters for this compound in animal models that can be used as a baseline?
A3: Yes, studies in rats provide baseline pharmacokinetic data for unformulated this compound. This data is essential for comparing the performance of any new, enhanced formulations.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of Fadrozole after oral administration in rats. | Poor dissolution of the crystalline drug in the gastrointestinal tract. | Formulate this compound as a solid lipid nanoparticle (SLN) or a solid dispersion to improve its dissolution rate and solubility. |
| Difficulty in preparing a stable aqueous suspension of Fadrozole for oral gavage. | The hydrophobic nature of the drug leads to particle aggregation and settling. | Utilize a formulation approach such as SLNs, which are colloidal dispersions and remain suspended, or a solid dispersion that can be dissolved or suspended in an aqueous vehicle prior to administration. |
| Inconsistent results between individual animals in a study group. | Differences in gastrointestinal physiology (e.g., gastric emptying time, pH) affecting the dissolution of a poorly soluble drug. | An enhanced formulation like an SLN or solid dispersion can help to minimize the impact of physiological variability by promoting more rapid and complete dissolution. |
| Suspected degradation of Fadrozole in the gastrointestinal tract. | Although not extensively reported for Fadrozole, the harsh environment of the GI tract can degrade some drugs. | Encapsulation within a lipid or polymer matrix, as in SLNs or solid dispersions, can offer a degree of protection against chemical and enzymatic degradation.[2] |
Quantitative Data Summary
While specific comparative data for formulated Fadrozole is not available, the following table presents baseline pharmacokinetic parameters of unformulated this compound in rats. This can serve as a benchmark for evaluating the performance of novel formulations.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Dosage | Reference |
|---|---|---|---|---|
| Tmax (Time to maximum plasma concentration) | 2 hours | Rat | 1 mg/kg | [6] from initial search |
| Cmax (Maximum plasma concentration) | 379 ng/ml | Rat | 1 mg/kg | [6] from initial search |
| t1/2 (Half-life) | 6.8 hours | Rat | 1 mg/kg |[6] from initial search |
Novel formulations such as SLNs and solid dispersions would be expected to show an increased Cmax and potentially a decreased Tmax, indicating more rapid and extensive absorption.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is a generalized method that can be adapted for the preparation of Fadrozole-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the accurately weighed this compound in the molten lipid with continuous stirring until a homogenous mixture is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).[7]
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study of Fadrozole Formulations in Rats
This protocol outlines a typical in vivo study to compare the bioavailability of a novel Fadrozole formulation against the unformulated drug.
Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic studies.[8]
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Control Group: Administer a suspension of unformulated this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) via oral gavage.[9]
-
Test Group: Administer the Fadrozole-loaded SLN formulation (or other test formulation) at the same dose level via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for Fadrozole concentration using a validated analytical method, such as LC-MS/MS.[10]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups and compare them to determine the relative bioavailability of the test formulation.
Visualizations
Signaling Pathway
Fadrozole is a non-steroidal aromatase inhibitor.[11] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[12] By inhibiting aromatase, Fadrozole reduces the levels of estrogen, which is crucial for the growth of estrogen-dependent tumors.[12]
References
- 1. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combining lipid based drug delivery and amorphous solid dispersions for improved oral drug absorption of a poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. insights.inotiv.com [insights.inotiv.com]
- 10. Effects of psoralen on the pharmacokinetics of anastrozole in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. ClinPGx [clinpgx.org]
Ensuring complete aromatase inhibition with Fadrozole hydrochloride treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fadrozole hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, a potent non-steroidal aromatase inhibitor.
Q: Why am I observing incomplete aromatase inhibition with this compound?
A: Several factors can contribute to suboptimal inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. Consider the following potential causes:
-
Suboptimal Inhibitor Concentration: The concentration of Fadrozole may be insufficient to fully inhibit the enzyme in your specific experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Inhibitor Degradation: Improper storage or handling can lead to the degradation of this compound. Stock solutions should be stored correctly, typically at -20°C for short-term and -80°C for long-term storage. It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.
-
High Substrate (Androgen) Concentration: Fadrozole is a competitive inhibitor, meaning it competes with the natural androgen substrate (e.g., testosterone, androstenedione) for the active site of the aromatase enzyme. If the substrate concentration is excessively high, it can outcompete Fadrozole, leading to reduced inhibition.
-
Cell Line or System-Specific Factors: Different cell lines or in vivo models may have varying levels of aromatase expression and activity. Some systems may metabolize Fadrozole more rapidly, reducing its effective concentration.
-
Assay Sensitivity: The method used to measure aromatase inhibition (e.g., estrogen levels) may not be sensitive enough to detect complete suppression, especially when estrogen levels are very low.
Q: How can I confirm that aromatase is fully inhibited in my experiment?
A: To verify the extent of aromatase inhibition, it is essential to measure the direct or indirect products of enzyme activity.
-
Measure Estradiol (E2) and Estrone (E1) Levels: The most direct way to assess inhibition is to quantify the reduction in estrogen production. In females, Fadrozole treatment leads to a concentration-dependent decrease in plasma E2 concentrations. Highly sensitive methods are required to detect the very low estrogen levels expected after effective inhibition.
-
Perform a Direct Aromatase Activity Assay: These assays measure the catalytic activity of the enzyme directly. Fluorometric kits are available that use a non-fluorescent substrate which is converted into a highly fluorescent product by aromatase. The activity is measured by comparing the fluorescence in treated samples to untreated controls.
-
Measure Upstream Androgen Levels: Effective aromatase inhibition can lead to an accumulation of its androgen substrates. In male fathead minnows, for example, Fadrozole exposure significantly increased plasma concentrations of testosterone (T) and 11-ketotestosterone (KT).
The following workflow can help troubleshoot and confirm complete inhibition:
Q: I'm seeing unexpected or off-target effects. What could be the cause?
A: While Fadrozole is a selective aromatase inhibitor, off-target effects can occur, particularly at higher concentrations.
-
Lack of Selectivity at High Doses: Fadrozole, a second-generation inhibitor, is more potent and selective than earlier compounds like aminoglutethimide. However, at higher concentrations, it can inhibit other cytochrome P450 enzymes involved in steroidogenesis. For instance, studies have noted effects on 11-deoxycorticosterone and aldosterone concentrations, suggesting a potential block of 11β-hydroxylase.
-
Cellular Stress Responses: High concentrations of any compound can induce general cellular stress. One study observed that Fadrozole exposure in fish led to the upregulation of pathways related to oxidative stress and inflammation.
-
Control Experiments: To distinguish between on-target and off-target effects, it is crucial to include proper controls. This can involve using a structurally different aromatase inhibitor (e.g., a steroidal inhibitor like exemestane) or performing rescue experiments by adding back estradiol to see if the phenotype is reversed.
Q: How do I determine the optimal concentration of Fadrozole for my in vitro/in vivo experiment?
A: The optimal concentration depends heavily on the experimental model. A systematic approach is necessary.
-
Literature Review: Start by reviewing published studies that use similar models (e.g., the same cell line or animal species) to establish a starting concentration range.
-
In Vitro Dose-Response Curve: For cell-based assays, perform a concentration-response experiment. Test a wide range of Fadrozole concentrations (e.g., from picomolar to micromolar) and measure the desired endpoint (e.g., estradiol production or a downstream effect like cell proliferation). This will allow you to calculate an IC50 (concentration for 50% inhibition) and select a concentration that gives maximal inhibition (e.g., IC90) without causing cytotoxicity.
-
In Vivo Dose Escalation: For animal studies, a dose-escalation study may be required. Different doses are administered to groups of animals, and key pharmacodynamic markers, such as plasma estrogen levels and aromatase activity in relevant tissues (e.g., brain, gonads), are measured to find a dose that achieves the desired level of target engagement.
| Parameter | Description | Relevance |
| IC50 | Concentration of an inhibitor required to reduce enzyme activity by 50%. | A standard measure of inhibitor potency. The IC50 of Fadrozole for aromatase is in the nanomolar range. |
| ED50 | The dose of a drug that produces 50% of its maximal effect in vivo. | Used to determine the effective dose in animal studies. For example, Fadrozole inhibited uterine hypertrophy in rats with an ED50 of 0.03 mg/kg. |
| Cmax | The maximum plasma concentration of a drug after administration. | Helps relate in vitro concentrations to achievable in vivo levels. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: Fadrozole is a potent, non-steroidal, and selective aromatase inhibitor. It functions through competitive, reversible binding to the heme group of the cytochrome P450 unit of the aromatase enzyme. This action specifically blocks the final step in estrogen biosynthesis: the conversion of C19 androgens (like androstenedione and testosterone) into C18 estrogens (estrone and estradiol, respectively).
Q: What is the typical stability and storage for this compound solutions?
A: this compound powder is generally stable for years when stored at -20°C. For stock solutions (e.g., in DMSO or water), it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions.
Q: What are common solvents for preparing this compound for in vitro and in vivo studies?
A: The choice of solvent depends on the experimental application.
-
In Vitro: this compound is soluble in water and DMSO. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the culture medium. Note that the final DMSO concentration should be kept low (e.g., ≤ 0.1%) as it can be toxic to cells and may inhibit aromatase activity at concentrations ≥ 0.25%.
-
In Vivo: For administration to animals, various vehicles can be used. Common formulations include solutions in saline or suspensions in vehicles containing co-solvents like PEG300, Tween-80, and DMSO to improve solubility and stability. For example, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Protocols
Protocol 1: Measuring Estradiol (E2) Levels in Cell Culture Supernatant
This protocol outlines the general steps for quantifying E2 to assess aromatase inhibition. The gold standard for measuring the very low levels of E2 post-inhibition is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture: Plate cells that express aromatase (e.g., MCF-7, JEG-3) in a medium free of phenol red (which has weak estrogenic activity). Use charcoal-stripped serum to remove endogenous steroids.
-
Treatment: Add the androgen substrate (e.g., 10-100 nM testosterone) and varying concentrations of this compound or vehicle control to the cells. Incubate for a predetermined time (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cells or debris.
-
Sample Preparation (for LC-MS/MS):
-
Add an internal standard (deuterated E2) to the supernatant.
-
Perform a liquid-liquid or solid-phase extraction to purify and concentrate the steroids.
-
Derivatize the sample if necessary to improve ionization efficiency.
-
-
Quantification: Analyze the prepared samples using a validated LC-MS/MS method. The concentration of E2 is determined by comparing its signal to the internal standard and a standard curve.
| Method | Sensitivity | Pros | Cons |
| LC-MS/MS | High (sub pg/mL to low pg/mL) | Gold standard; high specificity and accuracy. | Expensive equipment; complex sample prep; lower throughput. |
| Direct Immunoassays (ELISA/RIA) | Moderate to Low | High throughput; relatively inexpensive. | Can lack specificity; may overestimate low E2 levels due to cross-reactivity. |
| Extraction-based Immunoassays | Moderate | Better specificity than direct assays. | More laborious than direct assays. |
Protocol 2: Fluorometric Aromatase Activity Assay
This protocol is based on commercially available kits (e.g., Abcam ab273306) which provide a direct measure of enzyme activity.
-
Prepare Reagents: Reconstitute all kit components (assay buffer, enzyme source like human recombinant microsomes, fluorogenic substrate, NADPH, and a specific inhibitor like letrozole for control).
-
Reaction Setup: In a 96-well plate, set up parallel reactions for each sample: one with the test compound (Fadrozole) and one with vehicle. Also include a positive control (no inhibitor) and a background control (a specific, potent inhibitor provided with the kit to measure non-aromatase activity).
-
Pre-incubation: Add the enzyme source and Fadrozole (or control inhibitor) to the wells. Incubate for ~10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the fluorogenic substrate and NADPH to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader (Ex/Em = ~488/527 nm) set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for 30-60 minutes.
-
Calculate Activity: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Aromatase-specific activity is calculated by subtracting the rate of the background control from the rate of the sample wells. The percent inhibition is then calculated relative to the vehicle control.
Validation & Comparative
A Comparative Guide to Fadrozole Hydrochloride and Letrozole for In Vivo Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fadrozole hydrochloride and Letrozole, two non-steroidal aromatase inhibitors, focusing on their in vivo performance. The information presented is collated from various preclinical and clinical studies to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
Letrozole, a third-generation aromatase inhibitor, demonstrates superior potency and selectivity in inhibiting aromatase compared to Fadrozole, a second-generation inhibitor. In vivo studies consistently show that Letrozole leads to a more profound and sustained suppression of estrogen levels. Clinical trials in breast cancer patients have further established the superior efficacy of Letrozole over Fadrozole in terms of objective tumor response. While both drugs share a similar mechanism of action, the enhanced potency of Letrozole translates to greater in vivo efficacy.
Mechanism of Action
Both Fadrozole and Letrozole are non-steroidal competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1). Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme, these inhibitors block its catalytic function, leading to a significant reduction in circulating estrogen levels. This mechanism is particularly relevant in postmenopausal women where peripheral aromatization is the primary source of estrogen.
Data Presentation
In Vitro Potency: Aromatase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Fadrozole and Letrozole against human placental aromatase, a common in vitro model for assessing aromatase inhibition.
| Compound | IC50 (Human Placental Aromatase) | Reference(s) |
| This compound | 6.4 nM | [1] |
| Letrozole | 11 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy: Estrogen Suppression and Clinical Outcomes
The tables below present data from in vivo animal studies and a head-to-head clinical trial, demonstrating the comparative efficacy of Fadrozole and Letrozole in suppressing estrogen levels and achieving clinical endpoints.
Table 1: In Vivo Estrogen Suppression in Animal Models (Androstenedione-Induced Uterine Hypertrophy in Rats)
| Compound | Dose | Endpoint | Result | Reference(s) |
| This compound | 0.03 mg/kg | ED50 for inhibition of uterine hypertrophy | - | [1] |
| Letrozole | 1-3 µg/kg | ED50 for inhibition of uterine hypertrophy | - | [2] |
| Letrozole | 10 µg/kg | Inhibition of uterine hypertrophy | Significantly inhibited uterine hypertrophy | [3] |
Table 2: Head-to-Head Clinical Trial in Advanced Breast Cancer (Tominaga et al., 2002)
| Parameter | This compound (1.0 mg twice daily) | Letrozole (1.0 mg once daily) | P-value | Reference(s) |
| Objective Response Rate (CR + PR) | 13.0% | 31.2% | 0.011 | [4] |
| Clinical Benefit Rate (CR + PR + SD >24 wks) | 35.1% | 50.6% | - | [4] |
| Median Time to Progression | 113 days | 211 days | 0.175 | [4] |
| Estrogen Suppression | Insufficient | Marked reduction in estradiol, estrone, and estrone sulfate | - | [4] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Table 3: In Vivo Aromatase Inhibition in Postmenopausal Patients
| Compound | Dose | Percent Inhibition of Aromatization | Reference(s) |
| Letrozole | 0.5 mg/day | 98.4% | [5] |
| Letrozole | 2.5 mg/day | >98.9% | [5] |
| This compound | 1.0 mg twice daily | Near maximal suppression of estrogens | [6] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
A common method for determining the in vitro potency of aromatase inhibitors involves using human placental microsomes as the enzyme source.
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.
-
Incubation: The microsomal preparation is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and varying concentrations of the inhibitor (Fadrozole or Letrozole).
-
Measurement of Aromatase Activity: Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization reaction. This is a highly sensitive and specific method.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated from the dose-response curve.
In Vivo Androstenedione-Induced Uterine Hypertrophy in Immature Rats
This model is a standard in vivo assay to assess the estrogenic and anti-estrogenic effects of compounds.
-
Animal Model: Immature female rats are used as they have low endogenous estrogen levels, making them sensitive to exogenous androgens that are converted to estrogens.
-
Treatment: The rats are treated with androstenedione to induce uterine growth (hypertrophy) via its conversion to estrogen by endogenous aromatase. Concurrently, different groups of animals are treated with varying doses of the test compounds (Fadrozole or Letrozole) or a vehicle control.
-
Endpoint Measurement: After a specific treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Data Analysis: The ability of the test compounds to inhibit the androstenedione-induced increase in uterine weight is a measure of their in vivo aromatase inhibitory activity. The dose that causes 50% inhibition of the uterine weight gain (ED50) can be calculated.[3]
Human Breast Cancer Xenograft Model (MCF-7Ca)
This model is crucial for evaluating the anti-tumor efficacy of aromatase inhibitors in a setting that mimics postmenopausal breast cancer.
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive, are transfected with the human aromatase gene (MCF-7Ca). These cells can both produce their own estrogen from an androgen precursor and respond to it for growth.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude mice) are used to eliminate endogenous ovarian estrogen production.
-
Tumor Implantation: MCF-7Ca cells are injected subcutaneously into the mice, typically with Matrigel, to promote tumor formation. The mice are supplemented with an androgen substrate, such as androstenedione.[7]
-
Treatment: Once tumors are established, the mice are treated with the aromatase inhibitors (Fadrozole or Letrozole), a control vehicle, or other comparator drugs.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further molecular analyses can be performed.[8][9]
Mandatory Visualization
Caption: Mechanism of action of Fadrozole and Letrozole in inhibiting estrogen synthesis.
Caption: Experimental workflow for in vivo comparison using the MCF-7Ca xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. jpionline.org [jpionline.org]
- 4. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new nude mouse model for postmenopausal breast cancer using MCF-7 cells transfected with the human aromatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validating Estrogen Suppression by Fadrozole Hydrochloride: A Comparative Guide to LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for validating the estrogen-suppressing effects of fadrozole hydrochloride. Fadrozole is a non-steroidal aromatase inhibitor that reduces estrogen levels by blocking the conversion of androgens to estrogens.[1] This guide outlines a robust analytical approach for the simultaneous quantification of fadrozole and key estrogens, estradiol (E2) and estrone (E1), in plasma. Furthermore, it offers a comparative analysis with alternative methods and presents supporting data from clinical studies.
Mechanism of Action: Fadrozole and Estrogen Synthesis
Fadrozole exerts its therapeutic effect by selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis.[1] By blocking this enzyme, fadrozole effectively reduces the systemic and local production of estrogens, which are crucial for the growth of hormone receptor-positive cancers.[2][3]
Caption: Mechanism of Fadrozole Action.
LC-MS/MS Method for Simultaneous Quantification
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This section details a proposed method for the simultaneous analysis of fadrozole, estradiol, and estrone in human plasma. While a specific validated method for fadrozole was not publicly available, the following protocol is based on established methods for other non-steroidal aromatase inhibitors and general principles of bioanalytical method validation.
Experimental Workflow
The general workflow for sample analysis involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (e.g., Fadrozole-d4, Estradiol-13C3, Estrone-d4).
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analytes. For example:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for fadrozole and negative mode for estrogens (can be done in a single run with polarity switching).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for Fadrozole, based on literature for similar compounds):
-
Fadrozole: Precursor ion (Q1) -> Product ion (Q3)
-
Estradiol: 271.2 -> 145.1
-
Estrone: 269.2 -> 145.1
-
-
Internal Standards: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
Method Validation Parameters
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analytes and internal standards. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analytes. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Comparison of Analytical Methods
While LC-MS/MS is the preferred method for its superior performance, other techniques like immunoassays are also used for estrogen quantification.
| Feature | LC-MS/MS | Immunoassays (e.g., ELISA, RIA) |
| Specificity | High; distinguishes between structurally similar estrogens. | Lower; potential for cross-reactivity with other steroids. |
| Sensitivity | Very high; LLOQs in the low pg/mL range are achievable.[4] | Variable; may not be sensitive enough for post-menopausal or suppressed estrogen levels. |
| Accuracy & Precision | High; due to the use of internal standards. | Lower; can be affected by matrix effects and antibody variability. |
| Throughput | Moderate to high; can be automated. | High; suitable for large sample batches. |
| Cost | High initial instrument cost; lower per-sample cost with high throughput. | Lower instrument cost; can have higher per-sample reagent costs. |
| Multiplexing | Can simultaneously measure multiple analytes (e.g., fadrozole and estrogens). | Typically measures a single analyte per assay. |
Supporting Experimental Data
Clinical studies have demonstrated the potent estrogen-suppressing effects of this compound. The following table summarizes the reported suppression of estradiol and estrone levels in postmenopausal women with advanced breast cancer.
| Estrogen | Baseline Level (pmol/L) | Level after Fadrozole Treatment (pmol/L) | % Suppression | Reference |
| Estradiol (E2) | ~20-40 | < 10 | > 50% | [5] |
| Estrone (E1) | ~80-120 | < 20 | > 80% | [5] |
| Estrone Sulphate | Substantial falls observed | Substantial falls observed | Not specified | [6] |
Note: Baseline and on-treatment levels can vary significantly between individuals.
A study on the long-term use of fadrozole (2 mg twice daily) showed that the suppression of plasma and urinary estrogens was maintained for up to 973 days of therapy.[5] Continued estradiol suppression of over 50% and estrone suppression of over 80% from baseline were observed.[5]
Conclusion
The LC-MS/MS methodology provides a highly sensitive, specific, and accurate approach for validating the estrogen suppression induced by this compound. By simultaneously quantifying fadrozole and key estrogens, researchers can effectively establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and optimize dosing strategies. While immunoassays offer a higher throughput for single-analyte measurements, LC-MS/MS remains the superior choice for research and clinical trial settings where precision and specificity are paramount, especially when measuring the very low estrogen concentrations expected after aromatase inhibitor treatment. The presented methodologies and data serve as a valuable resource for professionals in drug development and endocrine research.
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Pharmacokinetics - Bioanalytical Research [bioanalyticalresearch.com]
Fadrozole Hydrochloride: A Comparative Guide to P450 Enzyme Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Fadrozole hydrochloride is a potent and selective inhibitor of aromatase (cytochrome P450 19A1, or CYP19A1), an enzyme critical for the biosynthesis of estrogens. Its efficacy in targeting CYP19A1 has established it as a valuable tool in cancer research and endocrinology. However, understanding the cross-reactivity of Fadrozole with other cytochrome P450 (P450) enzymes is paramount for a comprehensive assessment of its potential off-target effects and drug-drug interactions. This guide provides a comparative analysis of Fadrozole's inhibitory activity against various P450 isoforms, supported by available experimental data and detailed methodologies.
Comparative Inhibitory Activity of Fadrozole and Other Aromatase Inhibitors
Fadrozole's primary activity is the potent inhibition of CYP19A1. At higher concentrations, it has been shown to inhibit other P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). To provide a broader context for its selectivity, this section compares the inhibitory potential of Fadrozole and its close structural analog, Vorozole, with other non-steroidal aromatase inhibitors against a panel of major drug-metabolizing P450 enzymes.
Data Summary: Inhibition of P450 Enzymes by Aromatase Inhibitors
| Enzyme Family | P450 Isoform | Fadrozole/Vorozole IC50/Ki | Letrozole IC50/Ki | Anastrozole Ki |
| Primary Target | CYP19A1 (Aromatase) | 4.17 nM (Vorozole IC50) [1] | 7.27 nM [1] | Potent Inhibitor |
| Steroidogenic P450s | CYP11B1 (11β-hydroxylase) | Inhibition at higher concentrations | - | - |
| CYP11B2 (Aldosterone synthase) | Inhibition at higher concentrations | - | - | |
| Drug-Metabolizing P450s | CYP1A1 | 0.469 µM (Vorozole IC50)[1] | 69.8 µM[1] | - |
| CYP1A2 | 321 µM (Vorozole IC50)[1] | 332 µM[1] | 8 µM[2] | |
| CYP2A6 | 24.4 µM (Vorozole IC50)[1] | 106 µM[1] | >500 µM[2] | |
| CYP2C9 | - | - | 10 µM[2] | |
| CYP2C19 | - | 42.2 µM (Ki)[3][4] | - | |
| CYP2D6 | - | - | >500 µM[2] | |
| CYP3A4 | 98.1 µM (Vorozole IC50)[1] | >1000 µM[1] | 10 µM[2] |
Note: Data for Fadrozole on drug-metabolizing CYPs is limited; therefore, data from its close structural analog, Vorozole, is presented as a surrogate. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%, while Ki is the inhibition constant.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the in vitro inhibition of cytochrome P450 enzymes, based on standard industry practices.
In Vitro P450 Inhibition Assay
1. Objective: To determine the concentration-dependent inhibition of major human P450 isoforms by a test compound (e.g., this compound).
2. Materials:
- Test Compound: this compound
- Enzyme Source: Human liver microsomes (HLMs) or recombinant human P450 enzymes.
- P450 Isoforms and Probe Substrates:
- CYP1A2: Phenacetin
- CYP2B6: Bupropion
- CYP2C8: Amodiaquine
- CYP2C9: Diclofenac
- CYP2C19: S-mephenytoin
- CYP2D6: Dextromethorphan
- CYP3A4: Midazolam or Testosterone
- Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4).
- Incubation Buffer: Potassium phosphate buffer (pH 7.4).
- Analysis System: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
3. Procedure:
- A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant enzyme), incubation buffer, and varying concentrations of the test compound or positive control inhibitor.
- The mixture is pre-warmed to 37°C.
- The reaction is initiated by the addition of the NADPH regenerating system and the specific probe substrate.
- The incubation is carried out at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
- The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).
- Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
- The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
4. Data Analysis:
- The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
- The percent inhibition is calculated for each inhibitor concentration.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable sigmoidal dose-response curve.
Visualizing Fadrozole's P450 Inhibition Profile
The following diagrams illustrate the experimental workflow for assessing P450 inhibition and the selectivity profile of Fadrozole based on available data.
References
- 1. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying changes in steroid profiles after Fadrozole hydrochloride treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fadrozole hydrochloride's performance in altering steroid profiles against other leading aromatase inhibitors. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their research and clinical applications.
Executive Summary
This compound is a non-steroidal aromatase inhibitor that effectively suppresses estrogen biosynthesis.[1] Clinical studies have demonstrated its ability to significantly reduce circulating levels of estradiol and estrone.[1] However, when compared to other non-steroidal aromatase inhibitors such as Letrozole and Anastrozole, differences in potency and selectivity are observed. Letrozole has been shown to be a more potent inhibitor of aromatase, leading to greater suppression of estrogen levels.[2] Furthermore, Fadrozole may have an effect on mineralocorticoid pathways, a characteristic not observed with Letrozole.[2] The choice of an aromatase inhibitor for research or clinical development should, therefore, consider the desired level of estrogen suppression and the potential for off-target effects on other steroid pathways.
Comparison of Aromatase Inhibitor Performance
The following tables summarize the quantitative data on the effects of this compound and other aromatase inhibitors on steroid profiles.
Table 1: Comparative Efficacy of Aromatase Inhibitors on Estrogen Suppression
| Aromatase Inhibitor | Dosage | Estradiol (E2) Suppression | Estrone (E1) Suppression | Estrone Sulfate (E1S) Suppression | Study Population | Citation |
| This compound | 2 mg twice daily | >50% from baseline | >80% from baseline | Not Reported | Postmenopausal women with advanced breast cancer | [1] |
| Letrozole | 2.5 mg once daily | 95.2% | 98.8% | 98.9% | Postmenopausal women with breast cancer | [3] |
| Anastrozole | 1 mg once daily | 92.8% | 96.3% | 95.3% | Postmenopausal women with breast cancer | [3] |
Table 2: Impact of this compound on a Broader Steroid Profile
| Steroid | Effect of Fadrozole Treatment | Study Population | Citation |
| 17-hydroxyprogesterone | Significant increase | Postmenopausal women with advanced breast cancer | [4] |
| Androstenedione | Significant increase | Postmenopausal women with advanced breast cancer | [4] |
| Aldosterone | Statistically non-significant fall; blunted response to ACTH and upright posture | Healthy male subjects | [4] |
| Cortisol | No suppression from baseline | Postmenopausal women with advanced breast cancer | [1] |
| Deoxycorticosterone | Increase observed after treatment and ACTH stimulation | Healthy male subjects | [4] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the steroidogenesis pathway, the mechanism of action of aromatase inhibitors, and a typical experimental workflow for quantifying steroid profiles.
References
- 1. Frontiers | Changes of androgen and corticosterone metabolites excretion and conversion in cystic fibrosis [frontiersin.org]
- 2. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on aldosterone secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
